1-Decanamine, N-pentyl-
Description
Contextualization of Secondary Long-Chain Aliphatic Amines in Organic Chemistry Research
Secondary long-chain aliphatic amines, a specific subgroup of aliphatic amines, have garnered considerable interest in organic chemistry research. These compounds are characterized by a nitrogen atom bonded to two, often lengthy, alkyl chains. davuniversity.org Their preparation has been a subject of study for decades, with early research highlighting their importance as additives in lubricating oils. marquette.edu
Modern research continues to explore their diverse applications, which are largely dictated by their molecular structure. The presence of long, hydrophobic alkyl chains and a polar amine head group gives these molecules an amphiphilic nature. This dual characteristic makes them effective as surfactants, emulsifiers, and corrosion inhibitors. vulcanchem.comguidechem.com As corrosion inhibitors, they function by adsorbing onto a metal's surface to form a protective, hydrophobic layer that shields the metal from degradation in acidic environments. vulcanchem.comchemicalbook.com For instance, research has shown that di-n-decylamine can reduce zinc corrosion significantly. vulcanchem.com
Furthermore, these amines serve as valuable tools in materials science, acting as structure-directing agents in the synthesis of nanomaterials like mesoporous iron oxide or metal-organic frameworks (MOFs). vulcanchem.com The synthesis of these amines itself is an active area of research, with ongoing efforts to develop more efficient and selective transition-metal-catalyzed methods. acs.org
Rationale for Investigating 1-Decanamine, N-pentyl-
1-Decanamine, N-pentyl-, with the chemical formula C₁₅H₃₃N, is a secondary aliphatic amine that provides a specific model for scientific investigation. vulcanchem.com Its structure consists of a ten-carbon decanamine backbone and a five-carbon pentyl group attached to the nitrogen atom. vulcanchem.com This asymmetrical structure, featuring two distinct hydrophobic alkyl chains, makes it a compelling subject for research into the structure-property relationships of amphiphilic molecules.
The rationale for investigating this specific compound is rooted in the established and potential applications of analogous long-chain amines. Its significant lipophilicity, conferred by the two alkyl chains, influences its solubility and interfacial behavior, suggesting potential utility in several areas. vulcanchem.com Research into its unique properties could yield insights into:
Corrosion Inhibition: Like other long-chain amines, it is expected to form a protective film on metal surfaces. vulcanchem.com
Surfactant and Emulsifier Applications: Its amphiphilic structure makes it a candidate for use in applications such as asphalt (B605645) emulsions or in froth flotation for mineral processing. vulcanchem.com
Nanomaterial Synthesis: It could potentially be used as a template or structure-directing agent for creating ordered nanostructures. vulcanchem.com
The study of 1-Decanamine, N-pentyl- allows for a detailed examination of how the interplay between a decyl and a pentyl chain affects its performance in these applications compared to symmetrical or other asymmetrical secondary amines.
Table 1: Physicochemical Properties of 1-Decanamine, N-pentyl- and Related Compounds
| Property | 1-Decanamine, N-pentyl- (Estimated) | 1-Decanamine (Primary Amine) |
|---|---|---|
| Molecular Formula | C₁₅H₃₃N vulcanchem.com | C₁₀H₂₃N nist.gov |
| Molecular Weight | 227.43 g/mol vulcanchem.com | 157.30 g/mol nist.gov |
| Boiling Point | 260–280°C vulcanchem.com | ~217°C chemicalbook.com |
| Melting Point | < 0°C vulcanchem.com | 12–14°C chemicalbook.com |
| Flash Point | > 150°C vulcanchem.com | 85.6°C evitachem.com |
| Appearance | - | Clear colorless to yellow or brown liquid guidechem.com |
Data for 1-Decanamine, N-pentyl- is estimated based on extrapolation from homologous amines. vulcanchem.com
Scope and Significance of Current and Future Research on 1-Decanamine, N-pentyl-
The significance of investigating 1-Decanamine, N-pentyl- lies in its potential to contribute to the development of specialized chemicals with tailored properties. Current and future research is likely to focus on several key areas.
A primary focus will be the development of efficient and sustainable synthesis routes. While traditional methods for creating amines exist, modern organic synthesis is moving towards greener, more selective catalytic processes. rsc.orgacs.org Research could explore novel catalysts that can produce 1-Decanamine, N-pentyl- with high yield and purity, avoiding the formation of mixtures of primary, secondary, and tertiary amines. studymind.co.uk
Another significant avenue of research is the detailed characterization of its performance in the aforementioned applications. This includes quantitative studies of its effectiveness as a corrosion inhibitor on various metals and under different conditions, and its efficiency as an emulsifier for specific industrial formulations. In the realm of materials science, future work could involve using 1-Decanamine, N-pentyl- to direct the synthesis of novel metal-organic frameworks or mesoporous materials, and to study how its specific chain lengths influence the resulting material's structure and properties. vulcanchem.com
Furthermore, there is growing interest in the interaction of long-chain amines with biological systems and their environmental fate. canada.ca Future studies may investigate the bioaccumulation potential and biodegradability of asymmetrical secondary amines like 1-Decanamine, N-pentyl-, contributing to the design of environmentally safer chemical products. The complexation of such amines with lanthanide metals to study their magnetic and electronic properties also represents a novel research direction. academie-sciences.fr
Structure
3D Structure
Properties
CAS No. |
70655-48-0 |
|---|---|
Molecular Formula |
C15H33N |
Molecular Weight |
227.43 g/mol |
IUPAC Name |
N-pentyldecan-1-amine |
InChI |
InChI=1S/C15H33N/c1-3-5-7-8-9-10-11-13-15-16-14-12-6-4-2/h16H,3-15H2,1-2H3 |
InChI Key |
LVNSSMZMGKHMPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for 1 Decanamine, N Pentyl
Alkylation Strategies for N-Substituted Decanamines
Alkylation strategies are a primary pathway for the synthesis of N-substituted decanamines like 1-decanamine, N-pentyl-. These methods involve the formation of a new carbon-nitrogen bond by reacting a primary amine with an alkylating agent.
Reductive Amination Approaches for Secondary Amine Synthesis
Reductive amination is a highly effective and widely used method for synthesizing secondary amines, offering a reliable alternative to direct alkylation which can suffer from overalkylation. harvard.edu This process involves the reaction of a primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. harvard.edu For the synthesis of 1-decanamine, N-pentyl-, this can be achieved by reacting 1-decanamine with pentanal or by reacting pentylamine with decanal (B1670006).
The reaction is typically carried out in the presence of a reducing agent. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com The reaction conditions for reductive amination can vary, but a plausible route involves elevated temperatures, typically between 80–120°C, and hydrogen pressures of 1–5 bar. vulcanchem.com
A general representation of the reductive amination process is as follows:
Step 1: Imine Formation: The primary amine (e.g., 1-decanamine) reacts with the aldehyde (e.g., pentanal) to form an unstable imine intermediate.
Step 2: Reduction: The imine is then reduced by a suitable reducing agent to form the final secondary amine product, 1-decanamine, N-pentyl-.
This method is versatile and can be used to introduce a wide variety of alkyl groups onto an amine. masterorganicchemistry.com
Direct Alkylation of Primary Decanamines with Pentyl Halides
Direct alkylation offers another route to synthesize 1-decanamine, N-pentyl-. This method involves the reaction of a primary amine, such as 1-decanamine, with a pentyl halide (e.g., pentyl iodide or pentyl bromide). evitachem.com The reaction is typically carried out in the presence of a base, like sodium hydride or potassium carbonate, to neutralize the hydrogen halide formed during the reaction. evitachem.com
However, a significant drawback of direct alkylation is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. harvard.edumasterorganicchemistry.com This occurs because the newly formed secondary amine can also react with the alkyl halide. Careful control of reaction conditions, such as the stoichiometry of the reactants, is necessary to maximize the yield of the desired secondary amine.
Catalytic Systems in N-Alkyl Decanamine Synthesis
Catalysis plays a pivotal role in the synthesis of N-alkyl decanamines, offering more efficient and selective reaction pathways. Both homogeneous and heterogeneous catalytic systems have been developed for these transformations. rsc.org
Homogeneous Catalysis
Homogeneous catalysts, which exist in the same phase as the reactants, have been successfully employed in the synthesis of secondary amines. rsc.org For instance, ruthenium-based complexes have shown activity in the "splitting" of secondary amines to form primary amines, a process that proceeds via a 'Hydrogen Shuttling' concept involving dehydrogenation to an imine followed by nucleophilic attack and hydrogenation. rsc.org While this specific example focuses on the reverse reaction, the underlying principles of catalytic amine transformations are relevant. Homogeneous catalysts can offer high selectivity but can be challenging to separate from the reaction mixture. rsc.org
Heterogeneous Catalysis
Heterogeneous catalysts, which are in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and reusability. mdpi.comencyclopedia.pub In the context of secondary amine synthesis, heterogeneous catalysts are particularly important for reductive amination reactions. rsc.org
Various metals, including palladium, can be supported on materials like carbon and used for the hydrogenation of imines to amines. mdpi.com For example, a Pd(OH)₂/C catalyst has been used in the diastereoselective hydrogenation of amides containing an oxime group. mdpi.com Iron-based catalysts supported on nitrogen-doped silicon carbide have also been developed for the reductive amination of ketones and aldehydes to primary amines, demonstrating the potential for using earth-abundant metals. d-nb.info These catalysts can be effective under hydrogen pressure and at elevated temperatures. d-nb.info
The choice between homogeneous and heterogeneous catalysis often depends on the specific reaction, desired selectivity, and process economics. For large-scale production, heterogeneous catalysts are often preferred due to their operational advantages.
Green Chemistry Principles in the Synthesis of 1-Decanamine, N-pentyl-
Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. jocpr.com In the context of synthesizing 1-Decanamine, N-pentyl-, several green principles can be applied, particularly concerning solvent use and atom economy.
Solvent-Free Synthesis
A significant advancement in green chemistry is the development of solvent-free reaction conditions. rsc.orgresearchgate.net Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free approaches for the synthesis of secondary amines, applicable to 1-Decanamine, N-pentyl-, have been explored to mitigate these issues.
One such method is mechanochemistry, where mechanical energy from ball milling is used to drive the reaction between reactants in a solid or semi-solid state. mostwiedzy.plnih.gov This technique has been successfully applied to the N-methylation of secondary amines under solvent-free conditions and can be adapted for the synthesis of other secondary amines. mostwiedzy.plnih.gov For the synthesis of 1-Decanamine, N-pentyl-, this would involve milling decanal and pentylamine with a suitable reducing agent.
Another approach is the use of catalyst- and solvent-free reductive amination. rsc.org Research has demonstrated that a wide range of aldehydes and primary amines can react efficiently at room temperature in the absence of both a catalyst and a solvent, offering a sustainable pathway to structurally diverse secondary amines. rsc.org This one-pot protocol is noted for its scalability and compatibility with various functional groups. rsc.org
Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis of Secondary Amines
| Feature | Conventional Solvent-Based Synthesis | Solvent-Free Synthesis (e.g., Mechanochemistry) |
| Solvent Requirement | High (e.g., methanol (B129727), dichloromethane) | None or minimal (liquid-assisted grinding) mostwiedzy.pl |
| Reaction Time | Can be several hours | Often significantly shorter (e.g., 20 minutes) mostwiedzy.plnih.gov |
| Energy Consumption | Heating/cooling may be required | Mechanical energy input |
| Work-up Procedure | Often involves solvent removal and extraction | Simpler, may only require extraction of the product mostwiedzy.pl |
| Environmental Impact | Generation of solvent waste | Reduced waste and environmental footprint researchgate.net |
Atom Economy Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. numberanalytics.com A reaction with high atom economy maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste. univ-rennes.fr
Direct reductive amination is considered a highly atom-economical process for synthesizing secondary amines. jocpr.comuniv-rennes.fr In the ideal synthesis of 1-Decanamine, N-pentyl- from decanal and pentylamine using a reducing agent like hydrogen gas (H₂), the only byproduct is water. univ-rennes.fr This represents a 100% atom-economical reaction in theory. univ-rennes.fr
Catalytic systems, particularly those using transition metals like iridium or nickel, are often employed to facilitate this transformation under mild conditions, further enhancing the green credentials of the synthesis. wikipedia.orguniv-rennes.fr The use of a catalyst, even in small amounts, is preferable to stoichiometric reagents which are consumed in the reaction and contribute to lower atom economy. wikipedia.org
Table 2: Atom Economy of a Hypothetical Synthesis of 1-Decanamine, N-pentyl-
| Reactants | Molecular Weight ( g/mol ) | Total Mass of Reactants (g) |
| Decanal (C₁₀H₂₀O) | 156.27 | 156.27 |
| Pentylamine (C₅H₁₃N) | 87.18 | 87.18 |
| Hydrogen (H₂) | 2.02 | 2.02 |
| Total | 245.47 | |
| Product | Molecular Weight ( g/mol ) | Mass of Product (g) |
| 1-Decanamine, N-pentyl- (C₁₅H₃₃N) | 227.44 | 227.44 |
| Byproduct | Molecular Weight ( g/mol ) | Mass of Byproduct (g) |
| Water (H₂O) | 18.02 | 18.02 |
| Atom Economy | 92.65% |
Calculation: (Mass of desired product / Total mass of reactants) x 100
Purification and Isolation Techniques Post-Synthesis
Following the synthesis of 1-Decanamine, N-pentyl-, the crude reaction mixture will likely contain the desired secondary amine, unreacted starting materials (decanal and pentylamine), and potentially byproducts such as the tertiary amine formed from further alkylation. acs.orgacs.org Effective purification and isolation are crucial to obtain the product in high purity.
Common techniques for purifying amines include:
Distillation: For liquid amines like 1-Decanamine, N-pentyl-, fractional distillation can be an effective method for separation, especially on a larger scale. acs.orgindustrialchemicals.gov.au This technique separates compounds based on differences in their boiling points.
Column Chromatography: This is a widely used laboratory-scale technique. acs.orgacs.org However, the basic nature of amines can lead to strong interactions with standard acidic silica (B1680970) gel, causing poor separation. biotage.com To overcome this, amine-functionalized silica can be used as the stationary phase, or a competing amine like triethylamine (B128534) can be added to the mobile phase. biotage.com
Acid-Base Extraction: This method leverages the basicity of the amine functional group. The crude mixture can be treated with an acid to form the ammonium salt of the primary and secondary amines, which are typically water-soluble. This allows for their separation from non-basic impurities. The amine can then be regenerated by adding a base. Buffer solutions of varying pH can be used to selectively separate primary, secondary, and tertiary amines. acs.orgacs.org
Solid-Phase Extraction (SPE): SPE cartridges containing strong cation exchange sorbents, such as those with sulfonic acid functionality (e.g., ISOLUTE SCX-2), are effective for purifying amines. biotage.co.jp The basic amines are retained on the column while neutral impurities are washed away. The purified amine is then eluted with a basic solution. biotage.co.jp To separate secondary from tertiary amines, the secondary amine can be derivatized (e.g., with Boc anhydride) to make it non-basic before passing the mixture through the SPE column. biotage.co.jp
Table 3: Overview of Purification Techniques for 1-Decanamine, N-pentyl-
| Technique | Principle | Advantages | Disadvantages |
| Fractional Distillation | Separation based on boiling point differences. industrialchemicals.gov.au | Scalable, can be cost-effective for large quantities. | Requires thermal stability of the compound; may not separate compounds with close boiling points. acs.org |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. biotage.com | High resolution, applicable to a wide range of compounds. | Can be time-consuming and expensive, especially for large scales; issues with basic compounds on silica. acs.orgbiotage.com |
| Acid-Base Extraction | Separation based on the differential solubility of the amine and its protonated salt. acs.org | Simple, inexpensive, and scalable. acs.org | May not be effective for separating amines with similar pKa values. |
| Solid-Phase Extraction (SPE) | A form of chromatography using a solid sorbent, often in a cartridge format. biotage.co.jp | Fast, can be automated, uses less solvent than traditional chromatography. | Sorbent capacity is limited; may require derivatization for separating similar amines. biotage.co.jp |
Chemical Reactivity and Transformation Mechanisms of 1 Decanamine, N Pentyl
Acid-Base Chemistry and Salt Formation
The most fundamental chemical property of 1-Decanamine, N-pentyl- is its basicity. crunchchemistry.co.uk The nitrogen atom possesses a lone pair of electrons, making it a proton acceptor (a Brønsted-Lowry base). crunchchemistry.co.uk This characteristic governs its interactions with acids, leading to the formation of salts. crunchchemistry.co.uk
Neutralization Reactions with Protic Acids
In the presence of protic acids, such as hydrogen halides (e.g., HCl, HBr) or other mineral acids, 1-Decanamine, N-pentyl- undergoes a neutralization reaction to form an ammonium (B1175870) salt. byjus.comlibretexts.org This reaction involves the transfer of a proton from the acid to the amine's nitrogen atom. crunchchemistry.co.uk The resulting salt is an ionic compound composed of the N-pentyldecylammonium cation and the conjugate base of the acid. byjus.comunacademy.com
An illustrative reaction with hydrochloric acid is as follows:
CH₃(CH₂)₉NH(CH₂)₄CH₃ + HCl → [CH₃(CH₂)₉NH₂(CH₂)₄CH₃]⁺Cl⁻
These amine salts are typically water-soluble, a property that can be exploited to separate them from non-basic organic compounds. byjus.com The parent amine can be regenerated by treating the salt with a strong base, such as sodium hydroxide (B78521) (NaOH). byjus.com
Thermochemical Analysis of Amine-Acid Interactions
The basicity of amines can be quantified by the pKa of their conjugate acids. For simple aliphatic amines, the pKa of the corresponding ammonium ions is typically around 10 to 11. libretexts.org The pKa of 1-decanamine's conjugate acid is reported as 10.64. alfa-chemistry.com The presence of the additional pentyl group in 1-Decanamine, N-pentyl- is expected to have a slight electron-donating effect, which generally increases the basicity of the amine compared to ammonia. crunchchemistry.co.uk
Nucleophilic Substitution Reactions and Derivatization Pathways
The lone pair of electrons on the nitrogen atom also makes 1-Decanamine, N-pentyl- a potent nucleophile, enabling it to participate in various nucleophilic substitution reactions. crunchchemistry.co.ukbyjus.com These reactions are crucial for the synthesis of more complex amine derivatives.
Reactions with Alkyl Halides
1-Decanamine, N-pentyl- can react with alkyl halides in a nucleophilic substitution reaction (S_N2) to form tertiary amines. ucalgary.cawikipedia.org In this reaction, the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. ucalgary.ca
For example, the reaction with an alkyl halide like ethyl bromide would proceed as follows:
CH₃(CH₂)₉NH(CH₂)₄CH₃ + CH₃CH₂Br → [CH₃(CH₂)₉N(CH₂CH₃)(CH₂)₄CH₃]H⁺Br⁻
The resulting tertiary ammonium salt can then be deprotonated by another molecule of the amine or a different base to yield the free tertiary amine. ucalgary.ca It is important to note that this reaction can be difficult to control, as the product tertiary amine is also nucleophilic and can react further with the alkyl halide to form a quaternary ammonium salt. masterorganicchemistry.comlibretexts.org Using an excess of the initial amine can help to minimize this over-alkylation. ucalgary.ca
Acylation with Carboxylic Acid Derivatives
1-Decanamine, N-pentyl- readily reacts with carboxylic acid derivatives, such as acid chlorides and acid anhydrides, in a process called acylation (a type of nucleophilic acyl substitution). byjus.comchemistry.coach This reaction results in the formation of an N,N-disubstituted amide. byjus.com
The reaction with an acid chloride, for instance, involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by the elimination of the chloride ion. chemistry.coach
CH₃(CH₂)₉NH(CH₂)₄CH₃ + RCOCl → CH₃(CH₂)₉N(COR)(CH₂)₄CH₃ + HCl
These reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) that is formed, which drives the reaction to completion. byjus.com
Oxidation Reactions and Products
The nitrogen atom in 1-Decanamine, N-pentyl- is susceptible to oxidation. Aromatic amines, for example, are known to change color due to oxidation by air or light. unacademy.com While specific studies on the oxidation of 1-Decanamine, N-pentyl- are limited, general principles of amine oxidation can be applied.
Oxidation of secondary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, treatment with hydrogen peroxide can form a hydroxylamine (B1172632). More vigorous oxidation can lead to cleavage of the C-N bonds. It is also known that amines can react with nitrite (B80452) to form nitrosamines, some of which are considered carcinogenic. ca.gov
The following table summarizes the key reactions of 1-Decanamine, N-pentyl-:
| Reaction Type | Reactant | Product Type |
| Neutralization | Protic Acid (e.g., HCl) | Ammonium Salt |
| Nucleophilic Substitution | Alkyl Halide (e.g., CH₃CH₂Br) | Tertiary Amine |
| Acylation | Acid Chloride (e.g., RCOCl) | N,N-disubstituted Amide |
Peroxide-Mediated Oxidation
The oxidation of secondary amines like 1-Decanamine, N-pentyl- using peroxide reagents, such as hydrogen peroxide (H₂O₂), is a complex process that does not typically yield a simple N-oxide as seen with tertiary amines. Instead, the reaction proceeds through a stepwise oxidation of the nitrogen atom.
The reaction conditions, including the choice of solvent and the presence of catalysts, can significantly influence the product distribution. acs.org For instance, some oxidation systems require catalysts like methylrhenium trioxide (MTO) or selenium dioxide to proceed efficiently. acs.orgorgsyn.org In the absence of a catalyst, protic solvents like methanol (B129727) may activate the hydrogen peroxide through hydrogen bonding, facilitating the oxidation of benzylic secondary amines to nitrones. nih.govacs.org
Table 1: Potential Products of Peroxide-Mediated Oxidation of 1-Decanamine, N-pentyl-
| Reactant | Oxidizing Agent | Intermediate Product | Final Product |
|---|
Formation of N-Oxides
The direct formation of a stable N-oxide, analogous to the R₃N⁺-O⁻ structure obtained from tertiary amines, is not a primary pathway for secondary amines like 1-Decanamine, N-pentyl-. libretexts.orgchemcess.com The oxidation of secondary amines typically yields nitrones, which are sometimes referred to as N-oxides of imines. google.comorganic-chemistry.org
The process involves a two-step sequence: an initial oxidation to a hydroxylamine intermediate, followed by a second oxidation of the hydroxylamine, which, after dehydration, yields the nitrone. acs.orggoogle.com Various oxidizing systems have been developed to achieve this transformation, including reagents like Oxone or hydrogen peroxide in the presence of catalysts such as sodium tungstate (B81510) (Na₂WO₄). orgsyn.orgorganic-chemistry.org A catalyst-free method using H₂O₂ in solvents like methanol has also been reported for certain secondary amines. organic-chemistry.org
Reduction Reactions
While 1-Decanamine, N-pentyl- itself is a fully reduced amine, its derivatives, which can be formed through other reactions, are susceptible to reduction. Key examples include the reduction of N-nitrosamines and enamines.
Hydride-Based Reduction Mechanisms
Hydride-based reagents are powerful tools for the reduction of amine derivatives.
Reduction of N-Nitrosamines: The N-nitrosamine derivative, N-nitroso-N-pentyldecanamine, formed via nitrosation (see section 3.5), can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the N-nitroso group. researchgate.netwhiterose.ac.uk This reaction typically cleaves the N-N bond, reducing the nitrosamine (B1359907) back to the parent secondary amine, 1-Decanamine, N-pentyl-. nih.gov Under different conditions, reduction with reagents like zinc dust in acetic acid can yield the corresponding 1,1-disubstituted hydrazine. nih.gov
Reduction of Enamines: Enamines are unsaturated amines and can be considered derivatives of 1-Decanamine, N-pentyl-. Although not directly formed from the parent amine in a single step, they are relevant intermediates in organic synthesis. Enamines can be readily reduced to the corresponding saturated amine. nih.govoup.com Hydride reagents can achieve this transformation; for instance, samarium diiodide in the presence of water (SmI₂(H₂O)ₙ) has been shown to rapidly reduce enamines to amines. nih.gov Other methods for enamine reduction include the use of formic acid or catalytic hydrogenation. google.comorganic-chemistry.org
Table 2: Hydride-Based Reduction of 1-Decanamine, N-pentyl- Derivatives
| Derivative | Reducing Agent | Product |
|---|---|---|
| N-nitroso-N-pentyldecanamine | LiAlH₄ / Raney Nickel | 1-Decanamine, N-pentyl- |
Nitrosation Reactions and N-Nitrosamine Formation Potential
As a secondary amine, 1-Decanamine, N-pentyl- is susceptible to nitrosation, a reaction that forms N-nitrosamines. chemicea.comeuropa.eu These compounds are formed when a secondary amine reacts with a nitrosating agent. jove.comsci-hub.se
The most common nitrosating agent is the nitrosonium ion (NO⁺), which is typically generated in situ from sodium nitrite (NaNO₂) under acidic conditions (e.g., in the presence of HCl or H₂SO₄). jove.com The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 1-Decanamine, N-pentyl- on the electrophilic nitrosonium ion. This forms a protonated N-nitrosammonium ion intermediate. Subsequent deprotonation by a weak base, such as water, yields the stable N-nitrosamine, N-nitroso-N-pentyldecanamine. jove.com Unlike nitrosamines derived from primary amines, those from secondary amines are generally stable because they lack a proton on the nitrogen, which prevents tautomerization and decomposition. jove.com The rate of nitrosation is influenced by factors such as pH and the concentrations of the amine and the nitrosating agent. chemicea.comeuropa.eu
Thermal and Photochemical Decomposition Pathways
Long-chain aliphatic amines can degrade under the influence of heat and light through various mechanisms.
Thermal Decomposition: Long-chain alkylamines generally exhibit limited thermal stability, with decomposition reported to begin at temperatures above 300°C. d-nb.info Studies on alkylamines intercalated into clay minerals show decomposition occurring at lower temperatures, between 150°C and 350°C. frontiersin.org The decomposition of long-chain amines at high temperatures can lead to the formation of lower molecular weight amines and ammonia. d-nb.info The combustion of such amines would be expected to produce oxides of carbon (CO, CO₂) and nitrogen (NOx).
Photochemical Decomposition: The photochemical degradation of amines in the environment is often an indirect process, initiated by photochemically generated reactive species like hydroxyl radicals (•OH). acs.orgnih.gov The degradation pathway can involve the abstraction of a hydrogen atom from the carbon alpha to the nitrogen or from the N-H group itself. nilu.comnilu.no Another proposed mechanism involves an electron transfer from the non-bonding electrons on the amine's nitrogen atom to a photosensitizer, such as humic substances in natural waters. acs.orgnih.govresearchgate.net The availability of these nitrogen electrons and the presence of a hydrogen atom on the alpha-carbon are key factors in this process. acs.orgnih.gov The major products from the atmospheric photo-oxidation of simple secondary amines include imines and amides. nilu.com
Advanced Spectroscopic and Chromatographic Characterization of 1 Decanamine, N Pentyl
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like 1-Decanamine, N-pentyl-. researchgate.net This technique separates compounds based on their physicochemical properties as they pass through a capillary column, followed by detection and identification using a mass spectrometer. researchgate.net
Retention Index Analysis (Kovats' Indices)
The Kovats' retention index (KI) is a standardized method for reporting retention times in gas chromatography, which helps in the identification of compounds by comparing their elution behavior to that of n-alkane standards. researchgate.netlotusinstruments.comsigmaaldrich.com The retention index of a compound is calculated based on its retention time relative to the retention times of two n-alkanes that elute before and after it. lotusinstruments.comsigmaaldrich.com This value is largely independent of many GC operational parameters, making it a reliable tool for inter-laboratory comparisons. lotusinstruments.com For 1-Decanamine, N-pentyl-, determining its Kovats' index on a standard non-polar column (like one with a 100% dimethylpolysiloxane stationary phase) would involve injecting a mixture of n-alkanes alongside the sample. lotusinstruments.com
Table 1: Hypothetical Kovats' Retention Index Calculation for 1-Decanamine, N-pentyl-
| Compound | Retention Time (min) | Carbon Number | Kovats' Index (KI) |
| n-Tetradecane (C14) | 15.2 | 14 | 1400 |
| 1-Decanamine, N-pentyl- | 15.8 | - | 1455 |
| n-Pentadecane (C15) | 16.5 | 15 | 1500 |
Note: The data in this table is illustrative to demonstrate the principle of Kovats' Index calculation and is not based on actual experimental results for 1-Decanamine, N-pentyl-.
Mass Spectral Fragmentation Pattern Elucidation
Upon entering the mass spectrometer, molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. libretexts.orglibretexts.org The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. libretexts.orgscienceready.com.au For aliphatic amines, a key fragmentation pathway is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (alpha-cleavage). libretexts.orgscienceready.com.au The lack of a peak at m/z 30 can indicate that a compound is not a primary amine. chromatographyonline.com
In the case of 1-Decanamine, N-pentyl- (molecular weight: 227.44 g/mol ), the molecular ion peak (M+) would be expected at m/z 227. Alpha-cleavage would lead to the formation of stable immonium ions. The major fragmentation patterns would involve the loss of alkyl radicals from the decyl and pentyl chains.
Table 2: Predicted Mass Spectral Fragmentation of 1-Decanamine, N-pentyl-
| Fragment Ion | Proposed Structure | m/z |
| [M]+ | [C15H33N]+ | 227 |
| [M-C4H9]+ | [CH3(CH2)9NH=CH2]+ | 170 |
| [M-C9H19]+ | [CH3(CH2)4NH=CH2]+ | 86 |
Note: This table represents predicted fragmentation patterns based on general principles of mass spectrometry and may not include all possible fragments or their relative abundances.
Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) for Complex Mixture Analysis
For the analysis of highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers significantly enhanced separation power. gcms.cznih.govplos.org This technique utilizes two columns with different stationary phases, providing an orthogonal separation mechanism. science.gov The increased peak capacity and sensitivity of GCxGC-TOFMS are invaluable for resolving co-eluting compounds and identifying trace components in complex matrices. gcms.czplos.org This would be particularly useful for analyzing 1-Decanamine, N-pentyl- in environmental or biological samples where it might be present among numerous other compounds. plos.org The high data acquisition speed of TOFMS is well-suited for the narrow peaks produced by GCxGC. plos.org
Liquid Chromatography Coupled Techniques (LC-MS, HPLC-MS)
Liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are powerful analytical techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.orgresearchgate.net These methods are particularly useful for analyzing compounds that are not sufficiently volatile or are thermally labile for GC-MS analysis. researchgate.net
Derivatization Strategies for Enhanced Detection Sensitivity
Secondary amines like 1-Decanamine, N-pentyl- can exhibit poor ionization efficiency in electrospray ionization (ESI), a common ionization source in LC-MS. To overcome this, derivatization is often employed to improve their chromatographic behavior and enhance their detection sensitivity. researchgate.netddtjournal.com Derivatizing agents react with the amine group to introduce a moiety that is more readily ionized. ddtjournal.com
Several reagents are available for the derivatization of primary and secondary amines, including:
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) : This reagent reacts with primary and secondary amines to form stable derivatives with excellent chromatographic and mass spectrometric properties. acs.orgnih.govacs.org
Naphthylisothiocyanate (NIT) : This reagent has been used for the analysis of volatile primary and secondary amines, allowing for sensitive detection with LC-MS/MS. ddtjournal.comnih.gov
Dimethylaminophenacyl bromide (DmPABr) : This reagent can simultaneously label carboxylic acids, thiols, and amines, extending the coverage of the metabolome in a single analysis. nih.gov
The choice of derivatization reagent depends on the specific analytical requirements, including the desired sensitivity and the complexity of the sample matrix.
Multiple Reaction Monitoring (MRM) and Selected Ion Monitoring (SIM) for Quantitative Analysis
For highly sensitive and selective quantitative analysis, tandem mass spectrometry (MS/MS) techniques such as Multiple Reaction Monitoring (MRM) and Selected Ion Monitoring (SIM) are employed. digitellinc.comeaslab.com
In Selected Ion Monitoring (SIM) , the mass spectrometer is set to detect only a few specific m/z values corresponding to the analyte of interest. easlab.comupenn.educabbi.bio This increases the signal-to-noise ratio and improves the limit of detection compared to full-scan mode. upenn.educabbi.bio
Multiple Reaction Monitoring (MRM) is a tandem MS technique that offers even greater selectivity. digitellinc.com In MRM, a specific precursor ion (e.g., the molecular ion of the derivatized 1-Decanamine, N-pentyl-) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. digitellinc.comresearchgate.net This highly specific transition provides excellent selectivity and sensitivity for quantification, even in complex biological or environmental samples. digitellinc.com
Table 3: Example of MRM Transitions for a Derivatized Amine
| Derivatizing Agent | Precursor Ion (m/z) | Product Ion (m/z) | Application |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | [M+H]+ of derivatized amine | 171 (Aminoquinoline tag) | Quantitative analysis of amines nih.gov |
| Naphthylisothiocyanate (NIT) | [M+H]+ of derivatized amine | Specific fragment of the NIT-amine adduct | Screening and identification of amines nih.gov |
Note: The specific m/z values would need to be determined experimentally for 1-Decanamine, N-pentyl- and its chosen derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 1-Decanamine, N-pentyl-, both Carbon-13 and Proton NMR provide detailed information about its carbon framework and the chemical environment of its hydrogen atoms.
Carbon-13 NMR Spectral Assignment
In the ¹³C NMR spectrum of 1-Decanamine, N-pentyl-, each chemically non-equivalent carbon atom produces a distinct signal. savemyexams.com The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms, with the nitrogen atom having a significant deshielding effect on nearby carbons. jove.comlibretexts.org This effect diminishes with increasing distance from the amine group. jove.com
The carbons directly bonded to the nitrogen atom, known as α-carbons (C1' on the pentyl chain and C1 on the decyl chain), are the most deshielded and appear furthest downfield, typically in the range of 30-60 ppm for aliphatic amines. jove.com The subsequent carbons in the alkyl chains (β, γ, and so on) will resonate at progressively higher fields (lower ppm values), eventually approaching the chemical shifts characteristic of unsubstituted alkanes (typically 10-35 ppm). libretexts.org The terminal methyl groups (C10 and C5') are the most shielded and will appear at the highest field.
Table 1: Predicted ¹³C NMR Chemical Shift Assignments for 1-Decanamine, N-pentyl- (Note: These are predicted values based on typical ranges for similar structures.)
| Carbon Atom | Chain | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1' | Pentyl | 40 - 50 | α-carbon, deshielded by nitrogen jove.com |
| C1 | Decyl | 40 - 50 | α-carbon, deshielded by nitrogen jove.com |
| C2', C2 | Pentyl, Decyl | 30 - 40 | β-carbon, moderate deshielding |
| C3', C3-C8 | Pentyl, Decyl | 22 - 32 | γ and subsequent carbons, approaching alkane values libretexts.org |
| C4' | Pentyl | 22 - 28 | Methylene (B1212753) carbon near the end of the chain |
| C9 | Decyl | 22 - 28 | Methylene carbon near the end of the chain |
| C5' | Pentyl | 10 - 15 | Terminal methyl group, most shielded libretexts.org |
| C10 | Decyl | 10 - 15 | Terminal methyl group, most shielded libretexts.org |
Proton NMR Chemical Shift Analysis in Solvent Systems
Proton (¹H) NMR spectroscopy provides complementary information, revealing details about the electronic environment of protons in the molecule. The chemical shifts and splitting patterns are key to structural assignment. wikipedia.org
In 1-Decanamine, N-pentyl-, the protons on the α-carbons (adjacent to the nitrogen) are deshielded and typically resonate in the δ 2.2–2.9 ppm range. jove.com The single proton on the nitrogen atom (N-H) gives a signal that is characteristically broad and can appear over a wide range (δ 0.5–5.0 ppm). jove.compdx.edu Its exact chemical shift is highly dependent on factors such as sample concentration, temperature, and the solvent used, due to varying degrees of hydrogen bonding. jove.commsu.edu The protons on the remaining methylene groups of the decyl and pentyl chains appear as a complex multiplet in the typical aliphatic region of δ 1.2–1.7 ppm, while the terminal methyl protons are found at the highest field, around δ 0.9 ppm. jove.com
The choice of solvent significantly impacts the ¹H NMR spectrum, especially for the labile N-H proton.
CDCl₃ (Deuterated Chloroform): A common, relatively non-polar solvent where the N-H proton signal is often a broad singlet.
D₂O (Deuterium Oxide): A "D₂O shake" is a diagnostic test. The labile N-H proton will exchange with deuterium, causing its signal to disappear from the spectrum, which confirms the presence of the amine proton. jove.com
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): This polar, hydrogen-bond-accepting solvent can form strong hydrogen bonds with the N-H proton, leading to significant deshielding and a downfield shift of its resonance compared to spectra recorded in CDCl₃. nih.govmdpi.com
Table 2: Expected ¹H NMR Chemical Shifts and Solvent Effects for 1-Decanamine, N-pentyl-
| Proton Type | Approximate Chemical Shift (δ, ppm in CDCl₃) | Expected Multiplicity | Effect of D₂O Shake | Effect of DMSO-d₆ |
| -CH₃ (terminal) | ~0.9 | Triplet (t) | No change | Minor shift |
| -(CH₂)n- (bulk) | 1.2 - 1.7 | Multiplet (m) | No change | Minor shift |
| -CH₂-N- | 2.2 - 2.9 jove.com | Triplet (t) | No change | Minor shift |
| >N-H | 0.5 - 5.0 (broad) jove.compdx.edu | Singlet (s, broad) | Signal disappears jove.com | Shifts downfield nih.gov |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are essential for identifying the functional groups within a molecule by probing their characteristic vibrational modes. iitm.ac.inwikipedia.org
Vibrational Modes Associated with Amine and Alkyl Moieties
For 1-Decanamine, N-pentyl-, both the amine and the long alkyl chains give rise to distinct signals in IR and Raman spectra.
Amine Group Vibrations:
N-H Stretch: As a secondary amine, the compound is expected to show a single, moderately intense N-H stretching band in the IR spectrum between 3200 and 3500 cm⁻¹. wpmucdn.com This band can be broadened by hydrogen bonding.
N-H Bend (Deformation): An N-H bending vibration typically appears in the 1560-1620 cm⁻¹ region of the IR spectrum. cdnsciencepub.com
C-N Stretch: The C-N stretching vibration gives rise to bands in the fingerprint region, typically between 1000 and 1250 cm⁻¹. iitm.ac.in
Alkyl Group Vibrations:
C-H Stretch: The numerous C-H bonds in the pentyl and decyl chains produce strong, sharp absorption bands in the IR spectrum in the 2850-3000 cm⁻¹ region. researchgate.net These are also strong signals in the Raman spectrum.
CH₂ Bend (Scissoring): This vibration is consistently observed around 1465 cm⁻¹ in the IR spectrum. researchgate.net
C-C Skeletal Vibrations: While weak in the IR spectrum, the C-C stretching modes of the long alkyl chains give rise to characteristic bands in the Raman spectrum, particularly in the 1000-1200 cm⁻¹ range, which are sensitive to the chain conformation. researchgate.net
Table 3: Key Vibrational Modes for 1-Decanamine, N-pentyl-
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| N-H Stretch | Secondary Amine | 3200 - 3500 wpmucdn.com | Medium, Broad | Weak |
| C-H Stretch (Asymmetric & Symmetric) | Alkyl (CH₂, CH₃) | 2850 - 3000 researchgate.net | Strong | Strong |
| N-H Bend | Secondary Amine | 1560 - 1620 cdnsciencepub.com | Medium to Weak | Variable |
| CH₂ Bend (Scissoring) | Alkyl | ~1465 researchgate.net | Medium | Medium |
| C-N Stretch | Amine | 1000 - 1250 iitm.ac.in | Medium | Medium |
| C-C Skeletal Stretch | Alkyl Chain | 1000 - 1200 researchgate.net | Weak | Strong |
In Situ FTIR Spectroscopy for Interaction Studies
In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring chemical reactions and molecular interactions in real-time, providing insights into reaction mechanisms, kinetics, and transient species. rsc.orgmt.com For 1-Decanamine, N-pentyl-, this method can be employed to study a variety of dynamic processes.
One key application is the study of protonation. By monitoring the IR spectrum while adding an acid, one can observe the disappearance of the N-H stretching band (around 3300 cm⁻¹) of the free amine and the appearance of new, broad bands at lower frequencies (typically 2400-2700 cm⁻¹) corresponding to the N-H⁺ stretching of the resulting ammonium (B1175870) salt.
Furthermore, in situ FTIR is invaluable for investigating the adsorption of 1-Decanamine, N-pentyl- onto solid surfaces, which is relevant to its applications as a corrosion inhibitor or flotation agent. nih.gov By flowing a solution of the amine over a surface (e.g., a metal or mineral) within an ATR-FTIR cell, one can track the formation of an adsorbed layer. nih.gov Changes in the position and intensity of the N-H and C-N vibrational bands can provide information on the nature of the surface interaction, such as coordination with metal atoms or hydrogen bonding with surface oxides. rsc.org This allows for a mechanistic understanding of how the molecule functions at interfaces.
Theoretical and Computational Studies of 1 Decanamine, N Pentyl
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemistry, providing a detailed picture of a molecule's electronic structure and energetic properties. For a molecule like 1-Decanamine, N-pentyl-, these calculations would typically involve the following areas of investigation:
Electronic Structure Determination
This subsection would typically detail the arrangement of electrons within the molecule. Key parameters such as electron density distribution, electrostatic potential, and atomic charges would be determined using various quantum mechanical methods. This information is crucial for understanding the molecule's polarity and its propensity to interact with other charged or polar species. However, no specific studies detailing the electronic structure of 1-Decanamine, N-pentyl- have been found.
Molecular Orbital Analysis
An analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity. The energies and shapes of these frontier orbitals indicate where the molecule is likely to act as an electron donor or acceptor. Research detailing the HOMO-LUMO gap and other molecular orbital properties for 1-Decanamine, N-pentyl- is currently unavailable.
Conformational Analysis and Energy Landscapes
Due to the flexibility of its alkyl chains, 1-Decanamine, N-pentyl- can exist in numerous conformations. A thorough conformational analysis would identify the most stable geometric arrangements (conformers) and the energy barriers between them. This would create an energy landscape, providing critical information about the molecule's flexibility and preferred shapes. At present, there are no published studies on the conformational analysis and energy landscapes of 1-Decanamine, N-pentyl-.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their movements and interactions. These simulations are invaluable for understanding the properties of substances in condensed phases.
Solvent Interactions and Solvation Thermodynamics
MD simulations could elucidate how 1-Decanamine, N-pentyl- interacts with various solvents at a molecular level. This would involve analyzing the structure of the solvation shell and calculating thermodynamic properties such as the free energy of solvation. Such information is vital for predicting solubility and understanding reaction mechanisms in solution. Unfortunately, no such simulation data is available for 1-Decanamine, N-pentyl-.
Intermolecular Interactions in Condensed Phases
In a liquid or solid state, molecules of 1-Decanamine, N-pentyl- would interact with each other through various non-covalent forces, such as van der Waals forces and, to a lesser extent, hydrogen bonding involving the amine group. MD simulations could quantify these interactions and predict macroscopic properties like density, viscosity, and diffusion coefficients. This area of research remains unexplored for this specific compound.
Structure-Property Relationship Modeling
Structure-property relationship modeling seeks to establish a correlation between the molecular structure of a compound and its macroscopic properties. For 1-decanamine, N-pentyl-, a secondary amine with two substantial alkyl chains, these models are crucial for predicting its chemical behavior and functionality.
Steric hindrance refers to the influence of the spatial arrangement of atoms on the rate of chemical reactions. In 1-decanamine, N-pentyl-, the nitrogen atom is bonded to a decyl group (C10) and a pentyl group (C5). These long, flexible alkyl chains occupy a significant volume around the nitrogen atom, creating a sterically crowded environment.
This crowding has several key effects on the molecule's reactivity:
Basicity: The fundamental basicity of an amine is due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H+). The bulky alkyl groups in 1-decanamine, N-pentyl- partially shield this lone pair, making it more difficult for a proton to approach and bond. Consequently, it is expected to be a weaker base compared to less hindered amines like diethylamine or a primary amine like 1-decanamine.
Nucleophilicity: Similarly, the nitrogen's lone pair allows it to act as a nucleophile, attacking electron-deficient centers (electrophiles). The steric bulk of the pentyl and decyl groups impedes the nitrogen's ability to approach an electrophilic target. This effect slows down the rate of nucleophilic substitution (SN2) reactions. masterorganicchemistry.com While tertiary amines are often less nucleophilic than secondary amines due to sterics, even among secondary amines, increasing the size of the alkyl groups reduces nucleophilicity. masterorganicchemistry.comnih.gov
Intermolecular Interactions: The long alkyl chains dominate the molecular surface, leading to significant van der Waals interactions between molecules. However, the steric hindrance around the nitrogen atom may reduce the effectiveness of hydrogen bonding where the N-H group acts as a donor.
The addition of a second alkyl group to a primary amine notably restricts access to the reactive nitrogen atom, increasing the steric hindrance. osti.gov Therefore, the reactivity of 1-decanamine, N-pentyl- is significantly modulated by the physical obstruction presented by its own structure.
QSAR and QSPR are computational methodologies that aim to create mathematical models to predict the biological activity (QSAR) or physicochemical properties (QSPR) of compounds based on their molecular structures. canada.ca These models rely on calculating a set of numerical values, known as molecular descriptors, that quantify different aspects of a molecule's structure.
For a class of compounds like N-alkyl decanamines, a QSPR model could be developed to predict properties such as boiling point, vapor pressure, or water solubility. A QSAR model might be used to predict a specific biological effect, such as toxicity to an aquatic organism or antimicrobial activity. researchgate.netnih.gov
Key molecular descriptors relevant for N-alkyl decanamines would include:
Hydrophobicity Descriptors: The octanol-water partition coefficient (log K_ow_ or LogP) is a crucial descriptor for amines, as it quantifies the molecule's lipophilicity, which influences its environmental fate and biological uptake. researchgate.net
Topological Descriptors: These are numerical indices derived from the molecular graph, describing the size, shape, and degree of branching of the molecule. For a homologous series of N-alkyl decanamines, these descriptors would capture the systematic variation in chain length.
Electronic Descriptors: Quantum chemical calculations can provide electronic descriptors like atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These relate to the molecule's reactivity and ability to engage in intermolecular interactions.
Steric Descriptors: Parameters that quantify the bulkiness of the substituents on the nitrogen atom would be critical for modeling reactivity, as discussed in the previous section.
While a specific model for 1-decanamine, N-pentyl- is not available, the table below illustrates the type of data that would be used in a hypothetical QSPR study for a series of related N-alkyl decanamines to predict a property like the enthalpy of vaporization.
| Compound | Molecular Weight (g/mol) | LogP (Calculated) | Topological Polar Surface Area (Ų) | Predicted Property (e.g., ΔHvap in kJ/mol) |
|---|---|---|---|---|
| 1-Decanamine, N-propyl- | 199.39 | 5.0 | 12.03 | Value |
| 1-Decanamine, N-butyl- | 213.42 | 5.5 | 12.03 | Value |
| 1-Decanamine, N-pentyl- | 227.45 | 6.0 | 12.03 | Value |
| 1-Decanamine, N-hexyl- | 241.47 | 6.5 | 12.03 | Value |
Thermochemical Calculations and Phase Transition Modeling
Thermochemical calculations focus on the energy changes that accompany chemical reactions and phase transitions. These are fundamental to understanding the stability and behavior of a compound like 1-decanamine, N-pentyl-.
The enthalpy of vaporization (ΔH_vap_) is the amount of energy required to transform one mole of a substance from a liquid to a gas at a constant temperature and pressure. It is a measure of the strength of intermolecular forces in the liquid phase. For long-chain amines, ΔH_vap_ is significant due to strong van der Waals forces between the alkyl chains. scispace.com
The standard enthalpy of formation (Δ_f_H°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable states under standard conditions (298.15 K and 1 atm). A negative value indicates an exothermic formation process and relative stability.
| Property | Symbol | Predicted Value (kJ/mol) | Method |
|---|---|---|---|
| Enthalpy of Vaporization | ΔHvap | ~65 - 75 | Group Contribution Estimation |
| Standard Enthalpy of Formation (Gas) | ΔfH°(g) | ~ -350 to -380 | Group Contribution Estimation |
Note: Values are illustrative estimates based on methods described in the literature for long-chain aliphatic amines. Actual values may vary.
The Gibbs free energy (G) is a thermodynamic potential that can be used to determine the maximum amount of non-expansion work that can be extracted from a closed system at constant temperature and pressure. The change in Gibbs free energy (ΔG) for a process is the ultimate arbiter of its spontaneity.
The Gibbs free energy change is calculated using the Gibbs-Helmholtz equation: libretexts.orgchemguide.co.uk
ΔG = ΔH - TΔS
Where:
ΔG is the change in Gibbs free energy.
ΔH is the change in enthalpy.
T is the absolute temperature in Kelvin.
ΔS is the change in entropy.
A reaction is considered:
Spontaneous (feasible) if ΔG is negative.
Non-spontaneous if ΔG is positive.
At equilibrium if ΔG is zero. purdue.edu
To calculate the standard Gibbs free energy change for a reaction (ΔG°rxn), one can use the standard Gibbs free energies of formation (ΔG°f) of the products and reactants: ausetute.com.au
ΔG°rxn = ΣΔG°f (products) - ΣΔG°f (reactants)
Since ΔG°f values for 1-decanamine, N-pentyl- are not tabulated, one would first need to estimate them, likely using the standard enthalpies and entropies of formation in the Gibbs-Helmholtz equation. ausetute.com.auyoutube.com
The following table provides a hypothetical example of how ΔG°rxn would be calculated for the protonation of 1-decanamine, N-pentyl- if the necessary formation data were available.
| Hypothetical Reaction: C₁₅H₃₃N + H⁺ → [C₁₅H₃₄N]⁺ | |||
|---|---|---|---|
| Species | Role | Hypothetical ΔG°f (kJ/mol) | Stoichiometric Coefficient |
| 1-Decanamine, N-pentyl- (C₁₅H₃₃N) | Reactant | +80.0 | 1 |
| Proton (H⁺) | Reactant | 0.0 (by definition in aqueous solution) | 1 |
| N-pentyldecylammonium ([C₁₅H₃₄N]⁺) | Product | +20.0 | 1 |
Calculation:
|
Note: The ΔG°_f_ values in this table are purely illustrative to demonstrate the calculation method.
Advanced Material and Industrial Applications Excluding Medical/clinical
Role as Chemical Intermediates in Industrial Synthesis
While specific large-scale industrial synthesis routes utilizing 1-Decanamine, N-pentyl- are not extensively documented in publicly available literature, its structural features as a secondary amine with long, hydrophobic alkyl chains make it a plausible intermediate in the synthesis of more complex molecules. The reactivity of the secondary amine group allows for a variety of chemical transformations.
As a secondary amine, 1-Decanamine, N-pentyl- can serve as a precursor in the synthesis of various specialty chemicals. The lone pair of electrons on the nitrogen atom makes it nucleophilic, enabling it to react with a range of electrophiles. Potential synthetic applications, extrapolated from the known chemistry of similar long-chain secondary amines, could include:
Quaternary Ammonium (B1175870) Compounds: Reaction with alkyl halides can convert 1-Decanamine, N-pentyl- into quaternary ammonium salts. These salts often exhibit enhanced surfactant properties and are used as phase transfer catalysts, biocides, and fabric softeners.
Amides and Other Derivatives: Acylation with acid chlorides or anhydrides would yield N,N-disubstituted amides. These amides can have applications as plasticizers, lubricants, and in the formulation of coatings and inks.
Tertiary Amines: Further alkylation can produce tertiary amines with three long alkyl chains, which are used as catalysts, corrosion inhibitors, and intermediates in the synthesis of other organic compounds. For instance, a related compound, didecylmethyl amine, is noted for its use in making other chemicals nih.gov.
The synthesis of such specialty chemicals would leverage the combined properties of the amine functional group and the long alkyl chains, which impart solubility in organic media and surface-active characteristics.
Long-chain amines and their derivatives are utilized as additives in polymer formulations to impart specific properties. While direct application of 1-Decanamine, N-pentyl- as a polymer additive is not widely reported, its structure suggests potential utility as a precursor for such additives. For example, derivatives of long-chain amines can function as:
Antistatic Agents: The ability to be converted into quaternary ammonium salts allows for the creation of compounds that can dissipate static charge on polymer surfaces.
Lubricants and Slip Agents: The long, non-polar alkyl chains can reduce friction between polymer layers and between the polymer and processing equipment.
UV Stabilizers: Hindered amine light stabilizers (HALS) are a major class of polymer additives. While typically based on piperidine derivatives, the fundamental chemistry involves the amine functionality. It is conceivable that 1-Decanamine, N-pentyl- could be a building block for novel stabilizer structures.
The table below summarizes the potential applications of 1-Decanamine, N-pentyl- as a chemical intermediate, based on the known applications of similar long-chain secondary amines.
| Application Area | Potential Role of 1-Decanamine, N-pentyl- | Resulting Product Class | Industrial Use of Products |
| Specialty Chemicals | Precursor via Alkylation | Quaternary Ammonium Compounds | Surfactants, Biocides, Phase Transfer Catalysts |
| Precursor via Acylation | N,N-Disubstituted Amides | Plasticizers, Lubricants | |
| Polymer Additives | Precursor for Antistatic Agents | Quaternary Ammonium Salts | Reduction of static electricity in plastics |
| Precursor for Lubricants | Amide or Ester Derivatives | Improved processing and surface properties of polymers |
Surfactant and Emulsifying Properties
The amphiphilic nature of 1-Decanamine, N-pentyl-, with a hydrophilic amine head and two hydrophobic alkyl tails, suggests its potential as a surfactant and emulsifying agent. Such molecules are known to modify the properties of interfaces between different phases, such as oil and water.
Interfacial tension is the energy required to increase the surface area of the interface between two immiscible liquids. Surfactants reduce this tension by adsorbing at the interface. For an oil-water interface, the hydrophobic alkyl chains of 1-Decanamine, N-pentyl- would orient themselves towards the oil phase, while the polar amine head group would be directed towards the water phase.
This molecular arrangement disrupts the strong cohesive forces between the water molecules at the interface, leading to a reduction in interfacial tension. The effectiveness of a surfactant in reducing interfacial tension is related to its ability to pack efficiently at the interface. The two long alkyl chains of 1-Decanamine, N-pentyl- would contribute significantly to its hydrophobicity, promoting its migration to the oil-water interface. The reduction of interfacial tension is a key principle in applications such as emulsification, foaming, and enhanced oil recovery. Studies on aqueous solutions of various amines have demonstrated their ability to lower both surface tension (air-water interface) and interfacial tension (oil-water interface) researchgate.netresearchgate.net.
Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in a solution will self-assemble into organized aggregates called micelles. In an aqueous solution, the hydrophobic tails of 1-Decanamine, N-pentyl- would aggregate to form a core that is shielded from the water, while the hydrophilic amine heads would form the outer surface of the micelle, interacting with the surrounding water molecules.
| Compound | Degree of Protonation | Critical Micelle Concentration (M) |
| n-Decylamine | Nonprotonated | 9.5 x 10⁻⁴ |
| n-Decylamine | 75% Protonated | 2.7 x 10⁻³ |
Data for n-decylamine, a primary amine with a similar alkyl chain length, is provided for illustrative purposes.
Corrosion Inhibition Mechanisms
Long-chain aliphatic amines are effective corrosion inhibitors for various metals, particularly steel, in acidic and neutral environments mat-pro.com. The efficacy of 1-Decanamine, N-pentyl- as a corrosion inhibitor would be attributed to its ability to adsorb onto the metal surface and form a protective barrier.
The primary mechanism of corrosion inhibition by amines involves the adsorption of the molecule onto the metal surface. This adsorption can occur through two main types of interactions:
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged amine molecule (in acidic solutions, the amine will be protonated). Van der Waals forces between the long alkyl chains also contribute to the stability of the adsorbed layer.
Chemisorption: This involves the formation of a coordinate covalent bond between the lone pair of electrons on the nitrogen atom and the vacant d-orbitals of the metal atoms on the surface.
Once adsorbed, the long, hydrophobic decyl and pentyl chains of 1-Decanamine, N-pentyl- would orient away from the metal surface, creating a dense, non-polar layer. This hydrophobic film acts as a physical barrier, isolating the metal surface from the corrosive environment and hindering the electrochemical reactions that lead to corrosion. Specifically, this barrier can:
Block Anodic Sites: Preventing the dissolution of the metal.
Block Cathodic Sites: Inhibiting the reduction reactions, such as the evolution of hydrogen in acidic media.
The effectiveness of the inhibition is often dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive environment. Higher concentrations generally lead to greater surface coverage and improved protection, up to a certain point nih.gov. The table below outlines the key aspects of the corrosion inhibition mechanism for a compound like 1-Decanamine, N-pentyl-.
| Inhibition Mechanism | Description | Role of 1-Decanamine, N-pentyl- Structure |
| Adsorption | Attachment of inhibitor molecules to the metal surface. | The nitrogen atom's lone pair facilitates chemisorption, while the overall molecule can be physisorbed. |
| Protective Film Formation | Creation of a barrier layer on the metal surface. | The long decyl and pentyl chains form a dense, hydrophobic layer that repels water and corrosive species. |
| Blocking of Active Sites | The adsorbed molecules physically obstruct the sites where corrosion reactions occur. | The size of the molecule allows it to cover a significant surface area, blocking both anodic and cathodic sites. |
Adsorption Isotherms on Metal Surfaces
Long-chain amines are recognized for their ability to adsorb onto metal surfaces, a fundamental process in applications such as corrosion inhibition. The adsorption process is driven by the interaction between the polar amine group and the metal surface. The nitrogen atom's lone pair of electrons can coordinate with the metal, forming a bond that anchors the molecule to the surface.
Once anchored, the long alkyl chains (decyl and pentyl groups) orient themselves away from the metal surface, creating a densely packed hydrophobic layer. This molecular film acts as a barrier, isolating the metal from corrosive agents in the environment. While specific adsorption isotherm data for 1-Decanamine, N-pentyl- is not extensively documented in public literature, the behavior of similar long-chain amines suggests that it would follow established adsorption models, such as the Langmuir or Freundlich isotherms, depending on the specific metal substrate and environmental conditions. The efficiency of such amines as corrosion inhibitors is dependent on their ability to form a stable and dense adsorbed layer.
Protective Film Formation Analysis
The formation of a protective film by molecules like 1-Decanamine, N-pentyl- is crucial for preventing the corrosion of ferrous metals, particularly in industrial settings such as oil and gas wells. Amines and their derivatives are employed as "filming amines" in corrosion inhibitor formulations google.comsolenis.com. These compounds, when dispersed in a carrier liquid, migrate to the metal surface and form a non-covalent, self-assembled film google.com.
The protective mechanism relies on this film acting as a physical barrier that hinders the electrochemical reactions responsible for corrosion. It prevents water, oxygen, and other corrosive species from reaching the metal surface. The effectiveness of the protective film is influenced by several factors, including the concentration of the amine, the temperature, the pH of the medium, and the nature of the metal surface itself. The long hydrocarbon chains of 1-Decanamine, N-pentyl- enhance the hydrophobicity and thickness of the film, thereby improving its protective qualities.
Nanocomposite Materials Modification
The utility of 1-Decanamine, N-pentyl- extends to the field of nanotechnology, where it can be used to alter the surface properties of nanoparticles and influence the bulk properties of composite materials.
Surface Modification of Nanoparticles
Surface modification, or functionalization, is a critical step in tailoring nanoparticles for specific applications, enhancing their stability, and ensuring their compatibility with other materials mdpi.com. Amine-containing molecules are frequently used for this purpose nih.gov. The amine group can be anchored to the nanoparticle surface through various covalent or non-covalent interactions frontiersin.orgresearchgate.net.
For metallic nanoparticles, functionalization can occur via the interaction of sulfhydryl (RSH) groups or through reactions involving carboxylic groups to form amide bonds nih.gov. This surface modification can prevent the agglomeration of nanoparticles, which is a common issue due to their high surface energy frontiersin.org. By coating nanoparticles with a layer of long-chain amines like 1-Decanamine, N-pentyl-, their dispersion in non-polar solvents or polymer matrices can be significantly improved. This process enhances the physical, chemical, and mechanical characteristics of the nanoparticles, leading to synergistic effects in their applications nih.gov.
Impact on Mechanical and Thermal Properties of Polymeric Composites
The incorporation of fillers and additives into polymer matrices is a standard method for enhancing their mechanical and thermal properties mdpi.com. While extensive research exists on the effects of various reinforcing fibers and nanofillers on polymer composites, specific data on the use of 1-Decanamine, N-pentyl- as a modifier is not widely available in the reviewed literature.
In principle, its role could be as a coupling agent or a dispersant for inorganic fillers within a polymer matrix. By improving the interfacial adhesion between a filler and the polymer, a coupling agent can lead to better stress transfer, thus enhancing mechanical properties like tensile strength and modulus ljmu.ac.ukresearchgate.net. As a dispersant, it would help to prevent the agglomeration of filler particles, leading to a more uniform material with potentially improved thermal stability and mechanical toughness researchgate.netmdpi.com. However, without specific experimental data, the precise impact of 1-Decanamine, N-pentyl- on the mechanical and thermal properties of any particular polymeric composite remains speculative.
Template Agent in Mesoporous Material Synthesis
One of the most significant applications for long-chain amines and surfactants is in the synthesis of mesoporous materials, such as silica (B1680970) nanoparticles (MSNs).
Role in Directing Pore Structure Formation
Mesoporous materials are characterized by having pores with diameters between 2 and 50 nanometers. These materials are synthesized using a process where surfactant or template molecules self-assemble into structures like micelles or liquid crystal phases researchgate.netresearchgate.net. These assemblies then act as a template around which an inorganic precursor, such as tetraethyl orthosilicate (TEOS), hydrolyzes and condenses to form a solid framework mdpi.com.
Long-chain amines, acting as structure-directing agents (SDAs), play a crucial role in this process rsc.org. The amphiphilic nature of these molecules—a polar head group and a non-polar tail—drives their assembly in solution rsc.org. The size and shape of the resulting pores in the final material are directly influenced by the size and packing of the template micelles mdpi.comresearchgate.net. After the silica framework is formed, the organic template is removed, typically through calcination or solvent extraction, leaving behind a network of uniform pores researchgate.net. The selection of the template molecule is therefore a key parameter for controlling the morphology and properties of the resulting mesoporous material nih.gov. Secondary amines can also be used in these syntheses, influencing the final structure through their unique packing properties researchgate.net.
The table below illustrates the general relationship between the type of structure-directing agent and the properties of the resulting mesoporous silica, based on established synthesis principles.
| Template Type | Example Compound(s) | Resulting Mesoporous Material | Typical Pore Size (nm) | Key Characteristics |
| Cationic Surfactant | Cetyltrimethylammonium bromide (CTAB) | MCM-41 | 2-6 | Hexagonal pore arrangement, high surface area. |
| Block Copolymer | Pluronic P123 | SBA-15 | 5-15 | Thicker pore walls, larger pores, hexagonal arrangement. |
| Primary Amine | 3-aminopropyltriethoxysilane (APTES) | Amine-functionalized silica | Variable | Surface contains reactive amine groups. |
| Secondary Amine | Trimethoxy[3-(methylamino)propyl]silane | Amine-functionalized silica | Variable | Modified surface reactivity compared to primary amines. |
Application in Catalytic and Adsorption Materials
The lone pair of electrons on the nitrogen atom of secondary amines allows them to function as ligands for metal catalysts or as organocatalysts themselves. In the realm of heterogeneous catalysis, secondary amines can be tethered to solid supports, such as silica or polymers, to create functionalized materials with active catalytic sites. These materials can be employed in a variety of organic transformations, including aldol condensations, Michael additions, and Knoevenagel condensations. The long decyl and pentyl chains of 1-Decanamine, N-pentyl- would impart significant hydrophobicity to such a catalyst, potentially influencing substrate selectivity and reaction kinetics in aqueous or multiphasic systems.
In the context of adsorption, the amine functional group can interact with various molecules through hydrogen bonding or acid-base interactions. chemgulf.com When immobilized on a solid support, secondary amines can be used to create materials for the selective adsorption of metal ions, organic pollutants, or other target molecules from liquid or gas streams. chemgulf.com The choice of the alkyl substituents on the nitrogen atom can fine-tune the material's surface properties, such as its polarity and porosity, thereby influencing its adsorption capacity and selectivity. chemgulf.com For instance, the long, nonpolar alkyl chains of 1-Decanamine, N-pentyl- would create a nonpolar environment, favoring the adsorption of hydrophobic molecules.
Carbon Dioxide Capture Solvents
The capture and storage of carbon dioxide (CO₂) is a critical strategy for mitigating greenhouse gas emissions. Aqueous solutions of amines are the most mature technology for post-combustion CO₂ capture from industrial flue gases. bellona.orgmdpi.com While primary and tertiary amines have been extensively studied, secondary amines also play a significant role in this field.
Amine-CO₂ Reaction Stoichiometry and Carbamat e Formation
The primary reaction between CO₂ and primary or secondary amines in an aqueous solution leads to the formation of a carbamate (B1207046). mdpi.comrsc.org The reaction proceeds via a zwitterionic intermediate. rsc.org For a secondary amine like 1-Decanamine, N-pentyl- (represented as R₂NH), the reaction with CO₂ can be depicted as follows:
R₂NH + CO₂ ⇌ R₂N⁺H-COO⁻ (Zwitterion)
This zwitterion is then deprotonated by a base, which is typically another amine molecule, to form the stable carbamate and a protonated amine. rsc.org
R₂N⁺H-COO⁻ + R₂NH ⇌ R₂NCOO⁻ (Carbamate) + R₂NH₂⁺
The structure of the amine, particularly the steric hindrance around the nitrogen atom, significantly influences the stability of the resulting carbamate. The bulky decyl and pentyl groups in 1-Decanamine, N-pentyl- would likely result in a less stable carbamate compared to less hindered secondary amines. This instability can be advantageous for solvent regeneration, as less energy would be required to break the amine-CO₂ bond.
Absorption and Desorption Kinetics
The kinetics of CO₂ absorption and desorption are crucial for the efficiency of a carbon capture process. Secondary amines generally exhibit faster reaction kinetics with CO₂ than tertiary amines but slower than primary amines. mdpi.com
Absorption Kinetics: The rate of CO₂ absorption is influenced by factors such as the concentration of the amine, the temperature, and the partial pressure of CO₂. The reaction between secondary amines and CO₂ is generally considered to be a fast, reversible reaction. acs.org The bulky alkyl groups of 1-Decanamine, N-pentyl- might sterically hinder the approach of the CO₂ molecule, potentially slowing down the absorption rate compared to smaller secondary amines.
Below is a hypothetical data table illustrating the potential kinetic parameters for CO₂ absorption by an aqueous solution of 1-Decanamine, N-pentyl-, based on general trends for secondary amines.
| Parameter | Hypothetical Value for 1-Decanamine, N-pentyl- | Typical Range for Secondary Amines |
| Overall Mass Transfer Coefficient (KGa) at 313 K (mol/m³·s·kPa) | 0.02 - 0.05 | 0.01 - 0.1 |
| Second-Order Reaction Rate Constant (k₂) at 298 K (m³/mol·s) | 1000 - 3000 | 500 - 10000 |
| Heat of Absorption (kJ/mol CO₂) | 60 - 75 | 50 - 85 |
This is a hypothetical representation and actual values would need to be determined experimentally.
Solvent Regeneration Efficiencies
The efficiency of solvent regeneration is inversely related to the stability of the carbamate formed. As mentioned, the steric hindrance provided by the decyl and pentyl groups in 1-Decanamine, N-pentyl- would likely lead to a less stable carbamate, which is easier to break upon heating. This would translate to a lower regeneration energy requirement and higher regeneration efficiency. google.com
The regeneration efficiency can be quantified by the amount of CO₂ released per unit of energy input. A higher regeneration efficiency leads to lower operating costs.
The following table provides a comparative overview of typical regeneration energies for different classes of amines.
| Amine Class | Typical Regeneration Energy (GJ/ton CO₂) |
| Primary Amines (e.g., MEA) | 3.5 - 4.5 |
| Secondary Amines | 3.0 - 4.0 |
| Tertiary Amines (e.g., MDEA) | 2.5 - 3.5 |
Supramolecular Chemistry and Host Guest Interactions Involving 1 Decanamine, N Pentyl
Design Principles for Amine-Based Supramolecular Systems
Another critical design element is the hydrophobic nature of the decyl and pentyl chains. nih.govwikipedia.org The tendency of these nonpolar chains to minimize contact with polar environments, known as the hydrophobic effect, is a powerful driving force for self-assembly in aqueous media. nih.govwikipedia.org By strategically balancing the hydrophilic amine head with the hydrophobic tails, it is possible to create amphiphilic structures that spontaneously organize into micelles, vesicles, or monolayers at interfaces. aip.org The length and branching of the alkyl chains can be tuned to control the packing and, consequently, the morphology of the resulting supramolecular structures. aip.org
Furthermore, the basicity of the amine group allows for pH-responsive systems. rsc.org Protonation of the nitrogen atom at low pH introduces a positive charge, leading to electrostatic repulsion that can disassemble a supramolecular structure. Conversely, deprotonation at higher pH can restore neutrality and promote re-assembly. This responsiveness to external stimuli is a key feature in the design of "smart" materials.
Non-Covalent Interactions: Hydrogen Bonding and Hydrophobic Effects
The stability and structure of supramolecular assemblies involving 1-decanamine, N-pentyl- are predominantly governed by a combination of hydrogen bonding and hydrophobic effects. ncert.nic.in These non-covalent interactions, though individually weaker than covalent bonds, collectively provide the necessary energy to form stable and ordered structures. wikipedia.orgacs.org
Hydrogen Bonding: The secondary amine group of 1-decanamine, N-pentyl- is a key participant in hydrogen bonding. purdue.edulibretexts.org It can engage in intermolecular N-H···N or N-H···O/N interactions with other molecules, including other amine molecules, water, or suitable functional groups on a host molecule. nih.gov The directionality and specificity of these hydrogen bonds are instrumental in dictating the geometry and connectivity within a supramolecular assembly. nih.gov For instance, in the absence of competing interactions, secondary amines can form chain-like or cyclic structures through self-association.
Hydrophobic Effects: The decyl and pentyl chains of 1-decanamine, N-pentyl- are responsible for significant hydrophobic interactions, particularly in polar solvents like water. wikipedia.org The hydrophobic effect is an entropically driven process where nonpolar molecules or parts of molecules aggregate to reduce the disruption of the hydrogen-bonding network of water. wikipedia.orgresearchgate.net This force drives the alkyl chains to associate with each other, leading to the formation of a nonpolar core in micelles or the alignment of molecules in monolayers. The strength of the hydrophobic interaction increases with the length of the alkyl chains. ncert.nic.in
The interplay between the directional, enthalpically driven hydrogen bonds and the non-directional, entropically driven hydrophobic effects determines the final supramolecular architecture. In many systems, these forces act cooperatively to create highly ordered and stable assemblies.
Formation of Molecular Assemblies and Coordination Complexes
The structural features of 1-decanamine, N-pentyl- make it a versatile building block for the formation of various molecular assemblies and coordination complexes. These structures can range from simple self-associated aggregates to more complex host-guest systems.
In the context of host-guest chemistry, 1-decanamine, N-pentyl- can act as a guest molecule, binding within the cavity of a larger host molecule. mdpi.comnih.gov The driving forces for this complexation are a combination of non-covalent interactions. For example, macrocyclic hosts such as crown ethers, cyclodextrins, and calixarenes can encapsulate the amine through a combination of hydrogen bonding between the amine group and polar functionalities on the host, and van der Waals interactions between the alkyl chains and the hydrophobic interior of the host cavity. mdpi.comresearchgate.net
The selectivity of host-guest binding is determined by the principle of complementarity, where the size, shape, and chemical properties of the guest molecule must match those of the host's binding site. mdpi.com For instance, a host with a suitably sized hydrophobic pocket would favorably bind the alkyl chains of 1-decanamine, N-pentyl-, while appropriately positioned hydrogen bond acceptors on the host would interact with the amine's N-H group. The binding of secondary amines to various host molecules is an active area of research, with applications in sensing, catalysis, and separation. nih.govacs.org
Due to its amphiphilic nature, 1-decanamine, N-pentyl- can self-assemble into a variety of ordered structures, particularly in solution and at interfaces. aip.orgresearchgate.net In aqueous environments, the hydrophobic alkyl chains will aggregate to minimize their exposure to water, while the polar amine head groups will remain in contact with the aqueous phase. This can lead to the formation of micelles, which are spherical aggregates with a hydrophobic core and a hydrophilic shell.
At an air-water interface or on a solid substrate, 1-decanamine, N-pentyl- can form self-assembled monolayers (SAMs). researchgate.netnih.govrsc.orgacs.org In these structures, the amine head groups anchor to the polar surface (e.g., water or a hydrophilic solid), and the alkyl chains extend away from the surface, creating a densely packed, ordered layer. aip.org The formation of such ordered structures is driven by the van der Waals interactions between the long alkyl chains. aip.org The quality and ordering of these self-assembled structures can be influenced by factors such as solvent, temperature, and the nature of the substrate. acs.org
Analytical Probing of Supramolecular Interactions
A variety of analytical techniques are employed to study the formation and properties of supramolecular assemblies involving 1-decanamine, N-pentyl-. These methods provide valuable information about the nature of the non-covalent interactions, the stoichiometry of complexes, and their thermodynamic stability. researchgate.netnih.govnih.gov
The strength of the interaction between a host and a guest molecule, such as 1-decanamine, N-pentyl-, is quantified by the association constant (Ka). researchgate.net A higher Ka value indicates a stronger binding affinity. Several techniques can be used to determine Ka, with Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC) being among the most common.
In a typical NMR titration experiment, the chemical shifts of protons on either the host or the guest molecule are monitored as the concentration of the other component is systematically varied. The changes in chemical shifts are then fitted to a binding isotherm to calculate the association constant.
Isothermal Titration Calorimetry directly measures the heat released or absorbed during the binding event. By titrating the guest into a solution of the host, a binding curve can be generated from which the association constant, enthalpy (ΔH), and entropy (ΔS) of binding can be determined. These thermodynamic parameters provide a complete picture of the driving forces behind the host-guest complexation.
Below is a hypothetical data table illustrating the kind of data that would be obtained from such experiments for the binding of a long-chain secondary amine to a macrocyclic host.
Table 1: Hypothetical Association Constants for the Complexation of a Secondary Amine with a Macrocyclic Host
| Analytical Technique | Solvent | Temperature (°C) | Association Constant (K a , M -1 ) |
|---|---|---|---|
| NMR Spectroscopy | Chloroform-d | 25 | 1.5 x 10³ |
| Isothermal Titration Calorimetry | Methanol (B129727) | 25 | 2.1 x 10³ |
Spectroscopic Signatures of Complex Formation (e.g., FTIR, NMR)
The formation of supramolecular complexes between a host and a guest molecule, such as 1-Decanamine, N-pentyl-, is often accompanied by distinct changes in their spectroscopic properties. Techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for detecting and characterizing these host-guest interactions in solution. dtu.dkresearchgate.net The inclusion of the guest molecule within the host's cavity alters the chemical environment of the atoms in both species, leading to measurable shifts in their respective spectral signals. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly sensitive to changes in the vibrational modes of molecules upon complexation. When 1-Decanamine, N-pentyl- is encapsulated by a host molecule, changes in the stretching and bending frequencies of its functional groups can be observed. The confinement of the guest within the host cavity can restrict bond vibrations, leading to shifts in the corresponding infrared absorption bands.
For instance, the N-H stretching vibration of the secondary amine group in 1-Decanamine, N-pentyl- is a key probe for its interaction with a host. In a free state, this vibration might appear at a certain wavenumber. Upon complexation, the formation of hydrogen bonds or other non-covalent interactions with the host can cause a noticeable shift in this peak's position and shape. Similarly, the C-H stretching and bending vibrations of the decyl and pentyl chains can be affected by the hydrophobic interactions within the host's cavity.
A hypothetical study of the complexation of 1-Decanamine, N-pentyl- with a host like β-cyclodextrin could yield the following FTIR data:
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) - Free Guest | Wavenumber (cm⁻¹) - Complex | Shift (Δν, cm⁻¹) |
| N-H | Stretching | 3290 | 3315 | +25 |
| C-N | Stretching | 1180 | 1195 | +15 |
| CH₂ | Asymmetric Stretching | 2925 | 2928 | +3 |
| CH₂ | Symmetric Stretching | 2855 | 2858 | +3 |
This table is interactive. You can sort and filter the data.
The shifts in the wavenumbers of these vibrational bands would provide evidence of the inclusion of 1-Decanamine, N-pentyl- within the host molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly proton (¹H) NMR, is one of the most powerful techniques for studying host-guest complexation in solution. researchgate.net The chemical shifts of the protons in both the host and guest molecules are highly sensitive to their immediate chemical environment. nih.gov When a guest molecule is encapsulated, the protons located within or near the host's cavity experience a different magnetic environment, leading to changes in their chemical shifts (Δδ). researchgate.net
In the case of 1-Decanamine, N-pentyl-, the protons of the decyl and pentyl chains would be expected to show significant upfield or downfield shifts upon complexation, depending on the specific host and the orientation of the guest within the cavity. The protons of the host molecule that are located inside the cavity would also exhibit chemical shift changes.
A hypothetical ¹H NMR titration experiment of 1-Decanamine, N-pentyl- with a host molecule could produce the following changes in chemical shifts, confirming the formation of an inclusion complex:
| Proton of 1-Decanamine, N-pentyl- | Chemical Shift (δ, ppm) - Free Guest | Chemical Shift (δ, ppm) - Complex | Chemical Shift Change (Δδ, ppm) |
| N-H | 1.50 | 1.85 | +0.35 |
| α-CH₂ (Decyl) | 2.60 | 2.90 | +0.30 |
| α-CH₂ (Pentyl) | 2.60 | 2.85 | +0.25 |
| Terminal CH₃ (Decyl) | 0.88 | 0.75 | -0.13 |
| Terminal CH₃ (Pentyl) | 0.90 | 0.80 | -0.10 |
This table is interactive. You can sort and filter the data.
The observation of such chemical shift changes provides strong evidence for the formation of a host-guest complex and can also be used to determine the stoichiometry and binding constant of the complex. Furthermore, two-dimensional NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), can provide through-space correlations between the protons of the host and the guest, offering detailed insights into the specific geometry of the inclusion complex. dtu.dknih.gov
Environmental Fate and Transformation of 1 Decanamine, N Pentyl
Biodegradation Pathways and Rates in Aquatic and Terrestrial Environments
Microbial Degradation Mechanisms
While specific studies on 1-Decanamine, N-pentyl- are limited, the microbial degradation of long-chain alkylamines has been investigated, providing insights into its likely metabolic fate. The primary mechanism for the aerobic biodegradation of long-chain primary alkylamines by bacteria such as Pseudomonas sp. involves the cleavage of the carbon-nitrogen (C-N) bond. This initial step is typically catalyzed by an alkylamine dehydrogenase, yielding an aldehyde (decanal from the decyl chain and pentanal from the pentyl chain) and ammonium (B1175870). The resulting aldehydes are then further oxidized to their corresponding carboxylic acids (decanoic acid and pentanoic acid), which can subsequently enter central metabolic pathways like the β-oxidation cycle for fatty acids, ultimately leading to their complete mineralization to carbon dioxide and water. nih.govnih.gov
Under anaerobic conditions, denitrifying bacteria have also been shown to degrade long-chain primary alkylamines. The proposed pathway is similar to the aerobic route, starting with the cleavage of the C-N bond to form an alkanal, which is then oxidized to a fatty acid and subsequently mineralized. nih.gov For a secondary amine like 1-Decanamine, N-pentyl-, it is plausible that a similar dealkylation process occurs, sequentially removing the pentyl and then the decyl group, or vice versa.
The general proposed pathway for the microbial degradation of a long-chain secondary amine is as follows:
Dealkylation: Enzymatic cleavage of one of the C-N bonds to release an aldehyde and a primary amine.
Oxidation of Aldehyde: The resulting aldehyde is oxidized to a carboxylic acid.
Metabolism of Carboxylic Acid: The carboxylic acid enters the β-oxidation pathway.
Degradation of Primary Amine: The remaining primary amine undergoes a similar degradation process.
Influence of Environmental Conditions on Biodegradation
The rate and extent of biodegradation of 1-Decanamine, N-pentyl- are significantly influenced by various environmental factors.
pH: The pH of the soil and water can affect both the bioavailability of the amine and the activity of the degrading microorganisms. rsc.orgcopernicus.orgwur.nl Amines are basic compounds and will be protonated at neutral to acidic pH, which can affect their interaction with microbial cell membranes and their uptake. While some studies suggest that an alkaline environment can facilitate the degradation of certain organic compounds, the optimal pH for the biodegradation of aliphatic amines can vary depending on the specific microbial populations present. rsc.orgresearchgate.net
Temperature: Biodegradation rates are generally temperature-dependent, increasing with temperature up to an optimum for the specific microbial community. researchgate.netbre.comnih.govuky.edu In the context of amine degradation, higher temperatures can accelerate the metabolic processes of the degrading microorganisms. However, excessively high temperatures can lead to enzyme denaturation and a decrease in degradation rates.
Nutrient Availability: The presence of other essential nutrients, such as nitrogen and phosphorus, is crucial for microbial growth and metabolism. A deficiency in these nutrients can limit the rate of biodegradation of 1-Decanamine, N-pentyl-, even if the compound itself can serve as a carbon and nitrogen source for some microorganisms.
Oxygen Availability: Aerobic biodegradation is generally faster and more efficient than anaerobic degradation. nih.govmdpi.com The availability of oxygen as an electron acceptor is a key factor for many of the enzymatic reactions involved in the initial breakdown of the alkyl chains.
Table 1: Factors Influencing the Biodegradation of 1-Decanamine, N-pentyl-
| Environmental Factor | Influence on Biodegradation |
| pH | Affects amine speciation (protonated vs. neutral) and microbial enzyme activity. Optimal pH is specific to the degrading microbial community. |
| Temperature | Generally, rates increase with temperature up to an optimal point for microbial activity. |
| Nutrient Availability | Essential for microbial growth; lack of nutrients like nitrogen and phosphorus can be rate-limiting. |
| Oxygen Availability | Aerobic degradation is typically more rapid and complete than anaerobic degradation. |
Abiotic Transformation Processes
In addition to biodegradation, 1-Decanamine, N-pentyl- can be transformed in the environment through abiotic processes such as hydrolysis and photolysis.
Hydrolysis Stability
Aliphatic amines are generally considered to be stable to hydrolysis under typical environmental conditions (pH 5-9). The carbon-nitrogen bond in secondary amines is not readily susceptible to cleavage by water. Therefore, hydrolysis is not expected to be a significant transformation pathway for 1-Decanamine, N-pentyl- in aquatic or terrestrial environments.
Sorption to Environmental Matrices
Sorption to soil, sediment, and suspended particles is an important process that affects the transport and bioavailability of 1-Decanamine, N-pentyl- in the environment. As a long-chain aliphatic amine, it is expected to exhibit significant sorption to environmental matrices.
The primary mechanisms of sorption for amines include:
Cation Exchange: At environmentally relevant pH values, the amine group will be protonated, forming a cation. This positively charged species can then be electrostatically attracted to negatively charged sites on clay minerals and organic matter. elsevierpure.comresearchgate.netgeologyscience.ruresearchgate.netencyclopedia.pub
Hydrophobic Interactions: The long decyl and pentyl chains are hydrophobic and will tend to partition from the aqueous phase into the organic matter fraction of soils and sediments. nih.govresearchgate.net
The extent of sorption is typically quantified by the soil-water partition coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc). Due to its long alkyl chains, 1-Decanamine, N-pentyl- is expected to have a high Koc value, indicating a strong tendency to sorb to organic matter. This sorption will reduce its mobility in soil and its bioavailability to aquatic organisms. The Freundlich and Langmuir isotherm models are often used to describe the sorption behavior of organic compounds in soil. regulations.govresearchgate.net
Table 2: Predicted Environmental Fate Processes for 1-Decanamine, N-pentyl-
| Process | Predicted Significance | Influencing Factors |
| Biodegradation | Significant | Microbial community, pH, temperature, nutrients, oxygen |
| Hydrolysis | Negligible | - |
| Direct Photolysis | Negligible | - |
| Photo-oxidation | Significant (in air) | Hydroxyl radical concentration, NOx levels |
| Sorption | Significant | Soil/sediment organic carbon content, clay content, pH |
Soil Adsorption/Desorption Studies
The interaction of 1-Decanamine, N-pentyl- with soil is a critical process determining its mobility and bioavailability. Adsorption to soil particles can limit its transport to groundwater, while desorption can release the compound back into the soil solution.
Research Findings: While specific experimental studies on the soil adsorption of 1-Decanamine, N-pentyl- are not readily available, its behavior can be inferred from its structure and data on similar long-chain amines. The sorption of organic compounds in soil is significantly influenced by soil properties such as organic matter content, clay content, and pH. nih.gov For non-ionic organic compounds, the primary mechanism of adsorption is partitioning into the soil organic matter.
The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for predicting the mobility of organic chemicals in soil. For decylamine (B41302), a primary amine with a similar ten-carbon chain, the Koc is estimated to be 260. nih.gov This value suggests that decylamine is expected to have moderate mobility in soil. nih.gov Given the increased hydrophobicity from the additional pentyl group, 1-Decanamine, N-pentyl- is expected to have a higher Koc value, indicating lower mobility and stronger adsorption to soil organic matter.
The adsorption process for amines is also highly dependent on soil pH. Aliphatic amines have a pKa value typically in the range of 10-11. nih.gov In most environmental soils (pH 5-9), 1-Decanamine, N-pentyl- will exist predominantly in its protonated (cationic) form. This cationic form can strongly adsorb to negatively charged soil colloids, such as clay minerals and organic matter, through cation exchange mechanisms. nih.gov
Adsorption behavior is often described by isotherms, such as the Freundlich isotherm, which relates the concentration of the chemical in the soil to its concentration in the solution at equilibrium. nih.govfortunejournals.com For pyrethroid pesticides, which are also organic molecules, Freundlich adsorption coefficients (Kads) were found to be higher in peat soil with high organic content compared to silt clay soil. fortunejournals.com A similar trend would be expected for 1-Decanamine, N-pentyl-.
Desorption studies show that the process can be partially irreversible, indicating that a fraction of the adsorbed chemical can become strongly bound to soil particles. mdpi.comresearchgate.net For 1-Decanamine, N-pentyl-, desorption would likely be limited, especially in soils with high organic matter and clay content, due to strong binding mechanisms.
| Parameter | Expected Value/Behavior for 1-Decanamine, N-pentyl- | Influencing Factors |
|---|---|---|
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Expected to be >260 (low to moderate mobility) | Organic matter content |
| Adsorption Mechanism | Partitioning into organic matter; Cation exchange (at environmental pH) | Soil pH, clay content, organic matter content |
| Desorption Potential | Low, likely partially irreversible | Binding strength, soil composition |
Sediment Partitioning
In aquatic environments, 1-Decanamine, N-pentyl- is expected to partition from the water column into the sediment. This process is driven by the compound's hydrophobicity.
Research Findings: The tendency of a chemical to move from water to organic phases is indicated by its octanol-water partition coefficient (log P or log Kow). The estimated log P for 1-Decanamine, N-pentyl- is approximately 6.2, which signifies strong lipophilicity and a high potential for partitioning into organic materials. vulcanchem.com
Due to its high hydrophobicity, 1-Decanamine, N-pentyl- will preferentially adsorb to the organic carbon fraction of sediments. This reduces its concentration in the overlying water and its availability to pelagic organisms. The partitioning of hydrophobic organic compounds like PAHs and PCBs in sediments is strongly dependent on the organic matter distribution within different grain-size fractions. nih.gov Finer sediment particles often have a higher organic carbon content, leading to higher concentrations of adsorbed contaminants. nih.gov Therefore, 1-Decanamine, N-pentyl- is expected to accumulate in fine-grained, organic-rich sediments.
The process of partitioning into sediment means that sediments can act as a long-term sink for this compound in aquatic systems. However, changes in environmental conditions, such as resuspension of sediments, could potentially re-release the compound into the water column.
Mobility and Distribution in Environmental Compartments
The movement and final distribution of 1-Decanamine, N-pentyl- in the environment are dictated by its partitioning behavior, particularly its volatility and water solubility.
Volatilization from Water and Soil
Volatilization is the process by which a chemical transfers from soil or water into the atmosphere. This is governed by the chemical's vapor pressure and its Henry's Law constant.
Research Findings: The Henry's Law constant for the related compound decylamine is 6.69 x 10⁻⁵ atm-m³/mol. nih.gov This value suggests that decylamine is expected to volatilize from water surfaces. nih.gov However, the potential for volatilization is drastically reduced by the compound's tendency to ionize in water. With a pKa of 10.6, decylamine will exist almost entirely in its protonated, non-volatile form in water bodies at typical environmental pH values (5 to 9). nih.gov
Similarly, 1-Decanamine, N-pentyl-, as a secondary aliphatic amine, is expected to have a comparable pKa. Therefore, in most aquatic ecosystems and moist soils, it will be present as a cation. This ionization effectively prevents volatilization from being a significant fate process from water and moist soil surfaces. nih.gov
Volatilization from dry soil surfaces could occur, but the compound's strong adsorption to soil particles would likely limit the rate of this process. The volatilization of pesticides from soil is a complex process influenced by the compound's physicochemical properties, soil temperature, and soil moisture content. researchgate.net
Potential for Long-Range Transport
The potential for a chemical to be transported over long distances in the atmosphere depends on its persistence in the air and its partitioning characteristics.
Research Findings: For a chemical to undergo long-range atmospheric transport, it must be sufficiently volatile to enter the atmosphere and persistent enough to survive transport. As discussed, the volatilization of 1-Decanamine, N-pentyl- from water and moist soil is expected to be very low due to its protonation. nih.gov
Even if small amounts of the neutral form of 1-Decanamine, N-pentyl- were to enter the atmosphere, amines are subject to degradation processes. ieaghg.org They can react with atmospheric oxidants, which would limit their atmospheric lifetime. The combination of low volatility from environmental surfaces and potential for atmospheric degradation suggests that the long-range transport potential of 1-Decanamine, N-pentyl- is low. Persistent chemicals are more likely to travel longer distances, but this persistence must be coupled with the ability to enter and remain in the transport medium (air or water). researchgate.net
Environmental Monitoring and Detection Strategies
Detecting and quantifying 1-Decanamine, N-pentyl- in environmental samples requires sensitive and specific analytical methods. The strategies typically involve sample collection, extraction, and analysis using advanced instrumentation.
Research Findings: The analysis of secondary amines in environmental matrices often presents challenges due to their polarity and low concentrations. A common strategy involves a derivatization step to make the amines more suitable for chromatographic analysis.
Air Monitoring: For monitoring amines in the air, samples can be collected by drawing air through an acid-impregnated filter or sorbent tube to trap the basic amine compounds. nih.govnih.gov One developed method uses a glass fiber filter impregnated with sulfuric acid. After sampling, the filter is treated with a solution of dansyl chloride for derivatization. The resulting derivatives are then analyzed by High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC/ESI-MS). This method has detection limits in the range of 0.03 to 0.3 µg/mL. nih.gov Another approach uses gas chromatography with electron capture detection (GC-ECD) following derivatization with pentafluorobenzenesulfonyl chloride. mdpi.com
Water Monitoring: For aqueous samples, a new technique for detecting trace organic amines in seawater utilizes a home-built photoelectron-induced chemical ionization time-of-flight mass spectrometer (TOFMS). acs.org This method involves online derivatization and a dynamic purge-and-release system to transfer the amines from the liquid to the gas phase for analysis, achieving quantification limits as low as nanomoles per liter. acs.org
Aerosol Monitoring: Amines present in atmospheric aerosols can be quantified using ion chromatography with a conductivity detector. This method has been used to measure 18 different amines in ambient filter samples. mdpi.com
These techniques demonstrate that the detection of secondary amines like 1-Decanamine, N-pentyl- requires specialized methods, often involving derivatization followed by sensitive chromatographic and mass spectrometric analysis.
| Environmental Matrix | Sampling Method | Analytical Technique | Key Features |
|---|---|---|---|
| Air | Acid-impregnated glass fiber filters | HPLC/ESI-MS after dansylation | High sensitivity and specificity. nih.gov |
| Air | SPE cartridge with silica (B1680970) gel and sulfamic acid | GC-ECD after derivatization | Suitable for volatile amines. mdpi.com |
| Water (Seawater) | Direct sample introduction with dynamic purge-and-release | Photoelectron-induced chemical ionization TOFMS | Online analysis with very low detection limits. acs.org |
| Aerosols (Particulate Matter) | Filter pack samplers | Ion Chromatography with conductivity detection | Quantifies a wide range of amines. mdpi.com |
Future Research Directions and Emerging Applications for 1 Decanamine, N Pentyl
Exploration of Novel Synthetic Pathways
The synthesis of 1-Decanamine, N-pentyl- is foundational to its application. While traditional methods like reductive amination are effective, future research is geared towards developing more efficient, sustainable, and versatile synthetic routes.
Reductive amination, which involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent, remains a common method. rsc.org Specifically, 1-decanal can be reacted with pentylamine, followed by reduction using agents like hydrogen with a metal catalyst (e.g., Pd/C) or sodium borohydride (B1222165). vulcanchem.com However, these processes can sometimes suffer from over-alkylation or the reduction of the initial carbonyl compound into an alcohol, necessitating the development of highly selective catalysts. rsc.org
Emerging strategies focus on direct C-H bond activation and functionalization. nih.gov These methods offer an atom-economical alternative by directly forming the C-N bond without pre-functionalized starting materials. For instance, a catalytic system could potentially be developed to directly couple pentane (B18724) with decylamine (B41302), or decane (B31447) with pentylamine, at a specific C-H bond. Such an approach, while challenging, represents a significant advancement in synthetic efficiency. Another novel direction is the use of biocatalysis, employing enzymes like transaminases or engineered reductases to perform the amination under mild, environmentally benign conditions.
| Synthetic Pathway | Description | Potential Advantages | Research Focus |
| Catalytic Reductive Amination | Reaction of 1-decanal with pentylamine using H₂ and a heterogeneous or homogeneous catalyst. rsc.org | High yield, well-established methodology. | Developing catalysts with higher selectivity to prevent side reactions like over-alkylation. rsc.org |
| Direct C-H Amination | Catalytic activation of a C-H bond on either the decane or pentane backbone for direct coupling with an amine. nih.gov | High atom economy, reduced waste, use of simpler feedstocks. | Discovery of catalysts that can selectively target specific C-H bonds in long alkyl chains. |
| Biocatalysis | Use of enzymes (e.g., transaminases) to catalyze the formation of the amine. | Mild reaction conditions, high enantioselectivity (if applicable), environmentally friendly. | Enzyme discovery and engineering for improved substrate scope and stability. |
Advanced Catalytic Applications Beyond CO2 Capture
The long alkyl chains and the secondary amine functionality of 1-Decanamine, N-pentyl- make it a candidate for various catalytic applications beyond its role in CO2 capture. Its amphiphilic nature allows it to function at interfaces, making it suitable for phase transfer catalysis, where it can transport reactants between immiscible aqueous and organic phases, thereby accelerating reaction rates.
Furthermore, it can serve as a ligand in organometallic catalysis. The nitrogen atom can coordinate with metal centers (e.g., copper, palladium, rhodium), and the long alkyl chains can enhance the solubility of the resulting complex in nonpolar solvents. beilstein-journals.org This could be particularly useful in reactions like hydrosilylation, hydroaminomethylation, or cross-coupling reactions where catalyst solubility and recovery are critical. beilstein-journals.orgresearchgate.net Research in this area would involve synthesizing metal complexes incorporating 1-Decanamine, N-pentyl- as a ligand and evaluating their catalytic activity and stability in various organic transformations. For example, N-heterocyclic carbene (NHC)-copper complexes are known to be effective catalysts for a range of reactions, and incorporating long-chain amines into the ligand structure could modify their catalytic properties. beilstein-journals.org
Integration into Smart Materials and Responsive Systems
"Smart" materials, which respond to external stimuli like pH, temperature, or light, represent a frontier in materials science. The secondary amine group in 1-Decanamine, N-pentyl- is basic and can be protonated at low pH. This property can be harnessed to create pH-responsive systems.
By incorporating this molecule into polymer backbones or as a surfactant in emulsions, materials can be designed to change their properties in response to acidity. For example, a hydrogel containing 1-Decanamine, N-pentyl- could swell or shrink as the pH changes, allowing for the controlled release of an encapsulated substance. Its amphiphilic character also makes it an excellent candidate for forming self-assembled structures like micelles or vesicles. These nanostructures could be designed to be stable at neutral pH but disassemble upon entering an acidic environment, a mechanism highly sought after for targeted drug delivery systems.
Enhanced Spectroscopic Techniques for In Situ Monitoring
Understanding and optimizing the synthesis and application of 1-Decanamine, N-pentyl- requires advanced analytical techniques capable of monitoring reactions and interactions in real-time.
Enhanced spectroscopic methods are crucial for this purpose. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used for in situ monitoring of its synthesis, tracking the consumption of the carbonyl group from the aldehyde and the formation of the C-N bond. mdpi.com This provides real-time kinetic data that is invaluable for process optimization.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can provide detailed structural confirmation and insights into the molecule's conformational dynamics in different solvent environments or when interacting with other species. mdpi.com These advanced NMR methods are more powerful than simple 1D NMR for unambiguously assigning signals in complex molecules and for studying intermolecular interactions, such as those occurring during self-assembly or catalytic processes. mdpi.comnih.gov
Computational Design of Derivatives with Tailored Properties
Computational chemistry provides powerful tools to predict the properties of molecules and to guide the design of new derivatives with enhanced functionalities. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are at the forefront of this research.
DFT calculations can be used to predict the thermodynamic and kinetic parameters of novel synthetic pathways, helping to identify the most promising routes before extensive experimental work is undertaken. researchgate.netresearchgate.net For catalytic applications, DFT can model the interaction of 1-Decanamine, N-pentyl- with metal surfaces or as a ligand in a metal complex, providing insights into adsorption energies and electronic structures that govern catalytic activity.
MD simulations can model the dynamic behavior of these molecules in larger systems. acs.org For example, simulations could predict how derivatives with different alkyl chain lengths or branching would self-assemble into micelles or influence the stability of an emulsion. This computational pre-screening allows for the rational design of derivatives with tailored properties, such as improved surface activity or specific responsiveness to stimuli, thereby accelerating the development of new materials.
| Computational Method | Application Area | Key Parameters Calculated | Relevance |
| Density Functional Theory (DFT) | Synthesis & Catalysis | Reaction Enthalpies, Activation Barriers, HOMO/LUMO Energies, Adsorption Energies. researchgate.netresearchgate.net | Predicts reaction feasibility and catalyst-substrate interactions. Guides catalyst design. |
| Molecular Dynamics (MD) | Smart Materials & Interfaces | Aggregation Behavior, Radial Distribution Functions, Interfacial Tension. acs.org | Simulates self-assembly, predicts morphology of nanostructures, and models behavior at interfaces. |
| Quantitative Structure-Activity Relationship (QSAR) | Corrosion Inhibition | Correlation of molecular descriptors with inhibition efficiency. | Develops predictive models to design more effective corrosion inhibitors without synthesizing every compound. |
Interdisciplinary Research with Materials Science and Engineering
The future of 1-Decanamine, N-pentyl- lies in its integration into functional materials, a goal that requires strong interdisciplinary collaboration between chemistry, materials science, and engineering.
One promising area is its use as a structure-directing agent in the synthesis of mesoporous materials like silicas or metal-organic frameworks (MOFs). vulcanchem.com The long, amphiphilic molecule can form templates around which the inorganic framework grows, allowing for precise control over the material's pore size, surface area, and morphology. The resulting materials could have advanced applications in catalysis, separation, and sensing.
In the context of engineering, its properties as a corrosion inhibitor can be further explored and optimized for specific industrial applications, such as in oil pipelines or cooling systems. This involves not only understanding the chemical mechanism of inhibition but also testing its performance under realistic flow and temperature conditions. Collaboration with materials scientists would also be essential to study its role in the formation of protective organic films on metal surfaces and to integrate it into advanced protective coatings. Research into the interaction of such molecules with mineral surfaces, like kaolinite, can also inform applications in areas from oil recovery to construction materials. acs.orgresearchgate.net
Q & A
Basic: What experimental methodologies are recommended for measuring the heat capacity of 1-Decanamine, N-pentyl- in liquid phase?
Methodological Answer:
The heat capacity () of 1-Decanamine, N-pentyl- (CAS RN 2016-57-1) can be determined using calorimetric techniques. Key methods include:
- Calorimetry (BDCT method): Measure at specific temperature ranges (e.g., 298.1–333.3 K) using adiabatic calorimeters, ensuring purity levels ≥95% to minimize error margins .
- Chromatographic validation: Pair calorimetric data with chromatographic analysis to verify compound purity, as impurities >5% can skew results .
Data Sources: Prioritize peer-reviewed studies with transparent protocols, such as those cited in thermodynamic databases like Heat Capacity of Liquids: Critical Review and Recommended Values .
Advanced: How can researchers resolve contradictions in reported thermodynamic data for 1-Decanamine, N-pentyl- across studies?
Methodological Answer:
Contradictions often arise from variations in experimental conditions or purity levels. To address this:
- Replicate studies: Compare data from multiple sources (e.g., 1977BEL/BUB vs. 1968WAD) under standardized conditions (temperature, pressure, purity) .
- Error analysis: Quantify uncertainties in methodologies (e.g., calorimeter precision, sample handling) using error propagation models .
- Meta-analysis: Apply statistical tools (e.g., weighted averages) to synthesize conflicting data, prioritizing studies with rigorous validation steps .
Basic: What are the best practices for synthesizing high-purity 1-Decanamine, N-pentyl- for spectroscopic studies?
Methodological Answer:
- Purification: Use fractional distillation or recrystallization to achieve ≥95% purity, verified via GC-MS or HPLC .
- Safety protocols: Follow OSHA guidelines for amine handling (e.g., fume hoods, PPE), as outlined in safety data sheets for structurally similar compounds like N,N-dimethyl-1-naphthylamine .
- Documentation: Record synthesis parameters (temperature, solvent ratios) to ensure reproducibility .
Advanced: How can computational models (e.g., MD simulations) complement experimental data on 1-Decanamine, N-pentyl-'s molecular behavior?
Methodological Answer:
- Parameterization: Use experimental and density data from calorimetry to refine force fields in molecular dynamics (MD) simulations .
- Validation: Compare simulated thermodynamic properties (e.g., diffusion coefficients) with empirical results, adjusting for deviations using sensitivity analysis .
- Theoretical frameworks: Link simulations to theories like the Corresponding States Principle to predict phase behavior under untested conditions .
Basic: What steps ensure ethical and safe handling of 1-Decanamine, N-pentyl- in laboratory settings?
Methodological Answer:
- Risk assessment: Review safety data sheets for analogous compounds (e.g., hydrochloride salts) to identify hazards (e.g., corrosivity, inhalation risks) .
- Institutional protocols: Adopt EPA/NIOSH guidelines for amine storage (e.g., inert atmospheres, secondary containment) .
- Training: Mandate certifications for researchers in chemical hygiene and emergency response .
Advanced: How can researchers design studies to investigate 1-Decanamine, N-pentyl-'s role in supramolecular assemblies?
Methodological Answer:
- Experimental design: Use a pre-test/post-test control group framework to isolate the compound’s effects in self-assembly processes .
- Cross-disciplinary methods: Integrate NMR spectroscopy for structural analysis and Langmuir-Blodgett techniques for interfacial behavior studies .
- Theoretical alignment: Ground hypotheses in colloidal theory or molecular recognition frameworks to contextualize findings .
Advanced: What strategies address reproducibility challenges in thermodynamic studies of 1-Decanamine, N-pentyl-?
Methodological Answer:
- Open-science practices: Publish raw data, calibration protocols, and equipment specifications in supplementary materials .
- Collaborative validation: Partner with independent labs to replicate studies, using blinded samples to reduce bias .
- Method standardization: Advocate for unified reporting standards (e.g., ASTM guidelines) in thermodynamic research .
Basic: How should researchers document methodological choices in studies involving 1-Decanamine, N-pentyl-?
Methodological Answer:
- Transparency: Detail equipment models (e.g., calorimeter type), software versions, and calibration procedures .
- Justification: Align methods with theoretical frameworks (e.g., explaining why calorimetry was chosen over spectroscopic methods) .
- Ethical compliance: Include IRB/IACUC approvals if applicable, particularly for interdisciplinary studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
